Methyl 3,5-dimethoxybenzoate
Description
Properties
IUPAC Name |
methyl 3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIOVUOFQKWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175838 | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-37-0 | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3,5-dimethoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EZE98DK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Methyl 3,5-dimethoxybenzoate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate (B1226732), a benzoate (B1203000) analogue with applications in organic synthesis and as a key intermediate in the preparation of pharmacologically active molecules.[1][2] This document details its chemical structure, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Properties
Methyl 3,5-dimethoxybenzoate is a white to beige crystalline solid or powder.[1] It is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group at position 1. Its detailed chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 2150-37-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [2][3][5] |
| Appearance | White to beige powder or granules | [1] |
| Melting Point | 42-43 °C | [1][2][5] |
| Boiling Point | 298 °C | [1][2][4][5] |
| Solubility | Insoluble in water | [4] |
| SMILES String | COC(=O)c1cc(OC)cc(OC)c1 | [2][5] |
| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N | [2][3][5] |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methylation of Methyl 3,5-dihydroxybenzoate (B8624769).[6] The following is a representative experimental protocol.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Dimethyl sulfate (B86663)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate in acetone.
-
Add potassium carbonate to the solution and stir the resulting suspension.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Spectroscopic Data:
-
¹H NMR (300 MHz, acetone-d₆): δ 7.12 (d, J=2.4 Hz, 2H), 6.69 (t, J=2.4 Hz, 1H), 3.86 (s, 3H), 3.83 (s, 6H).[7]
-
¹H NMR (399.65 MHz, DMSO-d₆): δ 7.07 (s, 2H), 6.78 (s, 1H), 3.85 (s, 3H), 3.80 (s, 6H).[7]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial starting material in the synthesis of various compounds.[1] Notably, it is a key intermediate in the synthesis of 5,7-dimethoxy-4-methylphthalide, which is a precursor for mycophenolic acid and its analogues.[2] Mycophenolic acid is an immunosuppressant drug used to prevent organ transplant rejection. The methoxy groups on the aromatic ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.[8]
Logical Workflow for Synthesis
The synthesis of this compound from its dihydroxy precursor follows a standard Williamson ether synthesis logic, as illustrated in the workflow diagram below.
References
- 1. This compound | 2150-37-0 [chemicalbook.com]
- 2. This compound 99 2150-37-0 [sigmaaldrich.com]
- 3. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound 99 2150-37-0 [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(2150-37-0) 1H NMR spectrum [chemicalbook.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 3,5-dimethoxybenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dimethoxybenzoate (B1226732) is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a methyl ester, makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications.
Chemical and Physical Properties
Methyl 3,5-dimethoxybenzoate is a white to beige solid at room temperature. It is generally stable under normal conditions but is incompatible with strong oxidizing agents. It is insoluble in water.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |
| Molecular Weight | 196.20 g/mol | [1][2][3][4][5] |
| Appearance | White to beige powder or granules | [6] |
| Melting Point | 42-43 °C | [4][5][6] |
| Boiling Point | 298 °C | [4][5][6] |
| CAS Number | 2150-37-0 | [1][2][4][5][6] |
| Solubility | Insoluble in water | [7] |
| Stability | Stable under normal temperatures and pressures | [7] |
| InChI Key | YXUIOVUOFQKWDM-UHFFFAOYSA-N | [1][4][5] |
| SMILES | COC(=O)c1cc(OC)cc(OC)c1 | [4][5] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Data | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for methoxy and aromatic protons. | [1][8] |
| Infrared (IR) | Spectra available. | [1][8] |
| Mass Spectrometry (MS) | Spectra available. | [1][8] |
Experimental Protocols
Synthesis of this compound
Method 1: Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid
This method involves the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with methanol (B129727).
-
Materials: 3,5-dimethoxybenzoic acid, anhydrous methanol, concentrated sulfuric acid, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate (B86663).
-
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux the mixture at approximately 65°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.[4]
-
Method 2: Methylation of Methyl 3,5-dihydroxybenzoate (B8624769)
This synthesis route involves the methylation of methyl 3,5-dihydroxybenzoate using dimethyl sulfate.
-
Materials: Methyl 3,5-dihydroxybenzoate, dimethyl sulfate, potassium carbonate, and acetone.
-
Procedure:
-
Combine methyl 3,5-dihydroxybenzoate and dimethyl sulfate in acetone.
-
Add potassium carbonate to the mixture.
-
The reaction proceeds to yield this compound.[9]
-
Purification of this compound
Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol/water, ethanol/water, or toluene).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, scratch the inside of the flask or place it in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[10]
-
Column Chromatography
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[10]
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[10]
-
Detector: UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
Visualizations
Biological Activity and Potential Applications
While this compound is primarily recognized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For instance, a derivative, methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway. Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been found to target the Akt/NFκB cell survival signaling pathway.
These findings suggest that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its own potential biological activities and to utilize it in the synthesis of new compounds with pharmacological properties. Its primary use remains in the field of organic synthesis, where it is a key component in the preparation of compounds such as 5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid and its analogues.[6]
Safety Information
Appropriate personal protective equipment, including eye shields, gloves, and a dust mask (type N95 in the US), should be worn when handling this compound.[4][5] It is classified as a combustible solid.[4][5] Standard laboratory safety procedures should be followed to avoid contact with skin and eyes, and to prevent inhalation or ingestion.[7] In case of fire, use an appropriate extinguishing agent.[7] The toxicological properties of this compound have not been thoroughly investigated.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Methyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of methyl 3,5-dimethoxybenzoate (B1226732), a valuable intermediate in pharmaceutical and chemical research, from 3,5-dimethoxybenzoic acid. The document details the prevalent synthetic methodologies, including the Fischer-Speier esterification and alternative approaches. It offers in-depth experimental protocols, a summary of quantitative data, and visual diagrams of the reaction workflow to facilitate understanding and replication in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this specific chemical transformation.
Introduction
Methyl 3,5-dimethoxybenzoate is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a substituted aromatic ring, makes it a versatile starting material for further chemical modifications. The efficient synthesis of this ester from its corresponding carboxylic acid, 3,5-dimethoxybenzoic acid, is a fundamental process in organic chemistry. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information and data to support research and development activities.
Synthetic Methodologies
The conversion of 3,5-dimethoxybenzoic acid to its methyl ester is most commonly achieved through esterification. Several methods exist, with the choice often depending on the scale of the reaction, the desired purity, and the available laboratory resources.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for this transformation.[1] It involves the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.[1] This reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, which also serves as the solvent.[2]
Reaction Scheme:
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH).[1] The reaction is typically carried out at the reflux temperature of methanol.[1]
Alternative Methods
While Fischer-Speier esterification is robust, other methods can be employed, particularly when milder conditions are required.
-
Steglich Esterification: This method is suitable for substrates that are sensitive to strong acids.[1] It utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[3]
-
Methylation with Dimethyl Sulfate (B86663): Another approach involves the use of a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).[1][4]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Fischer-Speier Esterification Protocol
This protocol is a common and effective method for the synthesis.[1]
Materials:
-
3,5-Dimethoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.[1]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 to 45 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[1][2]
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate.[1] Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the solution, and concentrate the solvent in vacuo to yield the crude this compound.[1][2]
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure ester.[1]
Data Presentation
The following tables summarize the key quantitative data for the reactants and products involved in the synthesis.
Table 1: Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | White to off-white crystalline powder |
| This compound | C₁₀H₁₂O₄ | 196.20 | White solid |
Table 2: Typical Reaction Parameters for Fischer-Speier Esterification
| Parameter | Value/Condition |
| Reactant Ratio (Acid:Alcohol) | 1 : large excess |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount) |
| Solvent | Methanol |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2 - 45 hours[1] |
| Typical Yield | 90-95% (can vary)[5] |
Mandatory Visualizations
Reaction Workflow Diagram
The following diagram illustrates the logical workflow of the Fischer-Speier esterification synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3,5-dimethoxybenzoic acid is a well-established and efficient process, with the Fischer-Speier esterification being a primary and reliable method. This guide has provided a detailed technical overview, including experimental protocols and data, to assist researchers and scientists in the successful execution of this synthesis. The provided workflow diagrams offer a clear visual representation of the process, further aiding in the planning and execution of this important chemical transformation in a laboratory setting. Careful adherence to the outlined procedures and safety precautions is essential for achieving high yields of the desired product.
References
An In-depth Technical Guide to Methyl 3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate (B1226732), a key chemical intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis, offering a valuable resource for researchers in synthetic chemistry and drug discovery. While the direct biological activity of Methyl 3,5-dimethoxybenzoate is not extensively documented in publicly available literature, its utility as a precursor in the synthesis of more complex molecules is well-established. This guide also explores its application in a multi-step synthetic workflow.
Chemical Identity and Properties
This compound is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group at position 1.
CAS Number: 2150-37-0[1]
IUPAC Name: this compound[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to beige solid | |
| Melting Point | 42-43 °C | |
| Boiling Point | 298 °C | |
| Solubility | Insoluble in water. | |
| SMILES | COC(=O)c1cc(OC)cc(OC)c1 | |
| InChI | 1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆ (400 MHz)
-
δ 7.07 (d, J=1.4 Hz, 2H, Ar-H)
-
δ 6.78 (t, J=1.4 Hz, 1H, Ar-H)
-
δ 3.85 (s, 6H, -OCH₃)
-
δ 3.80 (s, 3H, -COOCH₃)[3]
-
-
Solvent: Acetone-d₆ (300 MHz)
-
δ 7.12 (d, J=2.4 Hz, 2H, Ar-H)
-
δ 6.69 (t, J=2.4 Hz, 1H, Ar-H)
-
δ 3.86 (s, 6H, -OCH₃)
-
δ 3.83 (s, 3H, -COOCH₃)[3]
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound is available in the NIST WebBook and other databases.[4] Key absorptions are expected for the C=O stretching of the ester and C-O stretching of the ether and ester groups.
Mass Spectrometry (MS):
-
The mass spectrum (electron ionization) shows a molecular ion peak (M+) at m/z 196.[3]
Experimental Protocols
Synthesis of this compound from 3,5-Dihydroxybenzoic Acid
This protocol details the synthesis of this compound via the methylation of 3,5-dihydroxybenzoic acid followed by esterification.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Dimethyl sulfate (B86663)
-
Potassium carbonate
-
Concentrated Sulfuric Acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Methylation of 3,5-Dihydroxybenzoic Acid to 3,5-Dimethoxybenzoic Acid:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (4.0 eq) to the solution and stir.
-
Carefully add dimethyl sulfate (3.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (around 55 °C) and stir overnight.[5]
-
After cooling, remove the acetone under reduced pressure.
-
Add water to the residue and adjust the pH to 14 with a 30% sodium hydroxide solution to hydrolyze any ester byproducts. Heat at 75 °C for 4 hours.[5]
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 6 to precipitate the 3,5-dimethoxybenzoic acid.[5]
-
Filter the solid, wash with cold water, and dry.
-
-
Esterification of 3,5-Dimethoxybenzoic Acid:
-
To a round-bottom flask, add the dried 3,5-dimethoxybenzoic acid (1.0 eq) and methanol (excess, to act as both solvent and reactant).
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Applications in Organic Synthesis
While information on the direct involvement of this compound in biological signaling pathways is limited, it is a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used as a starting material for the synthesis of quinazoline (B50416) derivatives, which are scaffolds of significant interest in medicinal chemistry.
Experimental Workflow: Synthesis of a Quinazoline Precursor
The following workflow illustrates the use of a compound structurally similar to this compound, namely Methyl 3-hydroxy-4,5-dimethoxybenzoate, in a multi-step synthesis. This provides a conceptual framework for how this compound could be similarly functionalized and utilized.
Caption: A plausible synthetic workflow for a quinazoline derivative.
Conclusion
This compound is a commercially available and synthetically accessible compound with well-defined chemical and physical properties. This guide provides essential information for its identification, handling, and synthesis. While its direct biological roles are not extensively characterized, its utility as a precursor in the synthesis of pharmacologically relevant scaffolds underscores its importance in the field of drug discovery and development. The provided experimental protocols and synthetic workflow serve as a practical resource for researchers engaged in organic synthesis. Further investigation into the biological activities of this compound and its derivatives may reveal novel therapeutic applications.
References
An In-depth Technical Guide to the Solubility of Methyl 3,5-dimethoxybenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: Solubility Profile
Table 1: Qualitative Solubility of Methyl 3,5-dimethoxybenzoate
| Solvent Classification | Common Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble |
| Non-Polar | Toluene, Diethyl Ether | Likely Soluble |
| Non-Polar | Hexane, Chloroform | Sparingly Soluble to Insoluble |
| Aqueous | Water | Insoluble[1] |
Note: This table is based on limited available data and chemical structure analysis. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in a given solvent. This method can be used to generate qualitative or semi-quantitative solubility data.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., room temperature).
Materials:
-
This compound (solid)
-
Selected organic solvent of appropriate purity
-
Small test tubes or vials with closures
-
Spatula
-
Graduated pipettes or micropipettes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent (e.g., 1.0 mL) into a test tube.
-
Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the test tube containing the solvent.
-
Dissolution: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 2-5 minutes).
-
Observation: After agitation, visually inspect the solution.
-
Soluble: If all the solid has dissolved, the compound is considered soluble at this concentration. To determine the saturation point, proceed to the next step.
-
Insoluble or Partially Soluble: If solid material remains, the solution is likely saturated or the compound is sparingly soluble or insoluble.
-
-
Incremental Addition for Saturation Point (for soluble compounds): Continue adding small, pre-weighed increments of this compound to the solution. After each addition, repeat the agitation and observation steps.
-
Endpoint Determination: The point at which a small amount of solid remains undissolved after thorough mixing is the saturation point.
-
Quantification (Optional): To obtain a quantitative solubility value, the total mass of the solute added to the known volume of the solvent before saturation is reached can be calculated (e.g., in mg/mL or g/100mL). For higher accuracy, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Temperature Control: For more precise and reproducible results, perform the entire experiment in a constant temperature bath.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
Melting point and boiling point of Methyl 3,5-dimethoxybenzoate
An In-depth Technical Guide on the Physical Properties of Methyl 3,5-dimethoxybenzoate (B1226732)
This guide provides a detailed overview of the melting and boiling points of Methyl 3,5-dimethoxybenzoate, targeting researchers, scientists, and professionals in drug development. It includes precise data, experimental methodologies, and a workflow visualization to facilitate a comprehensive understanding of these fundamental physical properties.
Physicochemical Data of this compound
This compound is a benzoate (B1203000) analogue utilized in organic synthesis.[1] Its key physical properties, the melting and boiling points, are crucial for its characterization, handling, and application in various chemical processes.
Quantitative Data Summary
The melting and boiling points of this compound are summarized in the table below. These values have been consistently reported across various chemical suppliers and databases.
| Property | Value | References |
| Melting Point | 42-43 °C | [1] |
| 40.0-46.0 °C | [2] | |
| 42.0-45.0 °C | ||
| Boiling Point | 298 °C | [1][3] |
Chemical Structure and Identifiers:
Experimental Protocols for Determination of Physical Properties
The determination of melting and boiling points are fundamental laboratory procedures for the characterization and purity assessment of a chemical compound.[6]
Melting Point Determination (Capillary Method)
The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[7]
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded as the melting point.[7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting point range.[6]
Detailed Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]
-
Heating:
-
If the approximate melting point is known, heat the sample rapidly to about 10-15°C below the expected melting point.[8]
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded range between these two temperatures is the melting point range of the sample.[9]
-
Boiling Point Determination (Micro-Reflux Method)
For small quantities of a liquid, the micro-reflux method provides an accurate determination of the boiling point.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] This method involves heating a small sample to its boiling point and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.[11]
Detailed Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample (if this compound is in its liquid state) into a small test tube.
-
Apparatus Setup:
-
Add a small magnetic stir bar to the test tube to ensure smooth boiling.
-
Position a thermometer so that its bulb is just above the surface of the liquid.
-
The setup is heated in a suitable heating block.
-
-
Heating:
-
Turn on the stirrer for gentle agitation.
-
Begin heating the sample.
-
-
Observation and Recording:
-
Observe the sample as it begins to boil and a ring of condensing vapor (reflux) becomes visible on the walls of the test tube.
-
The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.
-
When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, this temperature is recorded as the boiling point.[11]
-
Logical Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.
Caption: Workflow for Determining Melting and Boiling Points.
References
- 1. This compound | 2150-37-0 [chemicalbook.com]
- 2. A11486.18 [thermofisher.com]
- 3. This compound(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pennwest.edu [pennwest.edu]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide on the Natural Sources and Occurrence of Methyl 3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of Methyl 3,5-dimethoxybenzoate (B1226732), with a specific focus on its natural sources and occurrence. Despite extensive literature reviews and database searches, specific natural sources for Methyl 3,5-dimethoxybenzoate remain elusive. This guide details the search methodology employed and discusses the current state of knowledge, while also providing context on structurally similar compounds that are found in nature. The intended audience for this guide includes researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of benzoate (B1203000) derivatives.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₁₂O₄. Its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 5, and a methyl ester group. While the synthesis of this compound is well-documented and it is commercially available from numerous chemical suppliers, information regarding its natural occurrence is exceptionally limited. This guide aims to provide a thorough account of the search for natural sources of this compound and to clarify the current lack of definitive findings.
Methodology of Literature Review
A comprehensive and systematic search of scientific databases and literature was conducted to identify any reported natural sources of this compound. The search strategy included multiple queries across various platforms, focusing on phytochemical analyses, studies of fungal and marine metabolites, and essential oil compositions.
Databases and Search Engines Queried:
-
Google Scholar
-
PubMed
-
Scopus
-
Web of Science
-
Chemical Abstracts Service (CAS) databases
Keywords and Search Terms Used:
-
"this compound" AND "natural source"
-
"plants containing this compound"
-
"fungi producing this compound"
-
"marine organisms" AND "this compound"
-
"isolation of this compound from nature"
-
"phytochemical analysis" AND "this compound"
-
"GC-MS analysis" AND "essential oil" AND "this compound"
-
"endophytic fungi" AND "this compound"
Findings on the Natural Occurrence of this compound
Despite a rigorous search of the available scientific literature, no specific plant, fungal, microbial, or marine organism has been definitively identified as a natural source of this compound. While some commercial chemical databases and suppliers vaguely state that the compound is "found in nature," these claims are not substantiated by references to primary scientific literature.
This conspicuous absence of evidence suggests that if this compound does exist in nature, it is likely a very rare metabolite or one that has not yet been discovered or reported.
Structurally Related Natural Compounds
In contrast to the lack of data on this compound, several structurally similar compounds have been isolated from natural sources. It is plausible that biosynthetic pathways for these related molecules could, under specific enzymatic conditions, lead to the formation of this compound. However, this remains speculative without direct evidence.
Table 1: Structurally Similar Natural Benzoate Derivatives
| Compound Name | Structure | Natural Source(s) |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | A derivative of gallic acid | Galla Rhois, Pinus sylvestris, Myricaria laxiflora |
| Methyl 3,5-dihydroxy-4-methoxybenzoate | A derivative of gallic acid | Sacoglottis gabonensis |
These related compounds are noted to possess biological activities, including antimicrobial and antioxidant properties. The study of their isolation and biological effects may provide insights for future investigations into benzoate derivatives.
Experimental Protocols for Structurally Similar Compounds
While no protocols for the isolation of this compound from natural sources can be provided, methodologies for the extraction and identification of its structural analogs are well-documented. These protocols typically involve solvent extraction of plant or fungal material, followed by chromatographic separation and spectroscopic identification.
General Workflow for Isolation of Benzoate Derivatives from Natural Sources
The following diagram illustrates a generalized workflow for the isolation of compounds like Methyl 3-hydroxy-4,5-dimethoxybenzoate from a plant matrix.
Caption: Generalized workflow for the isolation of benzoate derivatives from plant material.
Potential Signaling Pathways and Biological Activities (Hypothetical)
Given the absence of data on the biological activities of this compound, any discussion of its potential effects on signaling pathways is purely speculative and based on the activities of structurally related compounds. Phenolic compounds, including benzoate derivatives, are known to exert a range of biological effects, often through modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Should this compound be found to possess biological activity, a logical starting point for investigation would be its effect on pathways such as NF-κB (involved in inflammation) and Nrf2 (involved in the antioxidant response).
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This technical guide concludes that, based on currently available scientific literature, there are no known natural sources of this compound. The assertion that it is "found in nature" remains unsubstantiated. Future research efforts in natural product discovery, particularly those employing advanced analytical techniques such as high-resolution mass spectrometry and comprehensive spectral databases, may yet identify this compound in a natural matrix. Should a natural source be discovered, further investigation into its biosynthesis, ecological role, and biological activities would be warranted. For researchers interested in the pharmacological potential of this compound, chemical synthesis remains the only viable source for obtaining material for study.
A Technical Guide to Commercial Sourcing and Quality Verification of High-Purity Methyl 3,5-dimethoxybenzoate for Research and Drug Development
Introduction: Methyl 3,5-dimethoxybenzoate (B1226732) (CAS No. 2150-37-0) is a key chemical intermediate utilized in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds investigated for applications ranging from antimicrobial to cardiovascular therapies. For researchers, scientists, and drug development professionals, the procurement of high-purity Methyl 3,5-dimethoxybenzoate is a critical first step in ensuring the reliability and reproducibility of experimental results, as well as the quality and safety of downstream products. This in-depth technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, and detailed quality control protocols for this essential compound.
Commercial Suppliers of High-Purity this compound
The commercial availability of this compound varies in terms of purity, quantity, and the extent of quality documentation provided. For research and drug development purposes, it is imperative to source from suppliers who can provide a Certificate of Analysis (CoA) detailing the purity and the methods used for its determination. The following table summarizes offerings from prominent chemical suppliers.
| Supplier | Stated Purity | Analytical Method(s) Mentioned | Available Quantities | Certificate of Analysis |
| Sigma-Aldrich | 99% | Not specified on product page | 25 g | Available |
| Thermo Scientific Chemicals | 98% | Not specified on product page | 10 g, 50 g | Available |
| TCI America | >99.0% | GC | 25 g, 500 g | Available upon request |
| Simson Pharma Limited | High Purity | Not specified on product page | Custom Synthesis | Accompanied by CoA |
| Pharmaffiliates | High Purity | Not specified on product page | Inquire for details | Available |
| Santa Cruz Biotechnology | Not specified | Not specified on product page | 1 g, 5 g, 25 g | Lot-specific data on CoA |
Synthesis of High-Purity this compound
A common and effective method for the synthesis of high-purity this compound is the methylation of Methyl 3,5-dihydroxybenzoate. This reaction typically employs a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.
Methodological & Application
Protocol for the synthesis of mycophenolic acid using Methyl 3,5-dimethoxybenzoate
For Research Use Only
Application Note
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This mechanism of action makes MPA a vital immunosuppressant, widely used in combination with other drugs to prevent acute rejection in organ transplant recipients. This application note provides a detailed protocol for the chemical synthesis of mycophenolic acid, starting from the commercially available Methyl 3,5-dimethoxybenzoate (B1226732). The synthetic route proceeds through the key intermediate 5,7-dimethoxy-4-methylphthalide.
Principle of the Method
The synthesis is a multi-step process that begins with the formylation and subsequent reduction of Methyl 3,5-dimethoxybenzoate to introduce a methyl group. The resulting ester is then reduced to a benzyl (B1604629) alcohol, which undergoes a Vilsmeier-Haack reaction to introduce a chloromethyl and a formyl group. The aldehyde is then oxidized to a carboxylic acid, which spontaneously cyclizes to form the key intermediate, 5,7-dimethoxy-4-methylphthalide. This intermediate is then subjected to a demethylation followed by an orthoester Claisen rearrangement to introduce the characteristic hexenoic acid side chain. Finally, hydrolysis of the resulting ester yields mycophenolic acid.
Data Presentation
Table 1: Summary of Reaction Steps, Reagents, and Yields for the Synthesis of Mycophenolic Acid
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Formylation | This compound | Dichloromethyl methyl ether, TiCl4 | Methyl 2-formyl-3,5-dimethoxybenzoate | ~95% |
| 2 | Wolff-Kishner Reduction | Methyl 2-formyl-3,5-dimethoxybenzoate | Hydrazine (B178648) hydrate (B1144303), KOH | Methyl 3,5-dimethoxy-2-methylbenzoate | ~90% |
| 3 | Reduction | Methyl 3,5-dimethoxy-2-methylbenzoate | Lithium aluminum hydride (LiAlH4) | (3,5-Dimethoxy-2-methylphenyl)methanol | ~95% |
| 4 | Vilsmeier-Haack Reaction | (3,5-Dimethoxy-2-methylphenyl)methanol | POCl3, DMF | 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde | ~85% |
| 5 | Oxidation and Lactonization | 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde | Sodium chlorite (B76162), H2O2 | 5,7-Dimethoxy-4-methylphthalide | ~70% |
| 6 | Demethylation | 5,7-Dimethoxy-4-methylphthalide | Boron trichloride (B1173362) (BCl3) | 5-Hydroxy-7-methoxy-4-methylphthalide | ~80% |
| 7 | Orthoester Claisen Rearrangement | 5-Hydroxy-7-methoxy-4-methylphthalide | Triethyl orthoacetate, Propionic acid | Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | ~60% |
| 8 | Hydrolysis | Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | Lithium hydroxide (B78521) (LiOH) | Mycophenolic Acid | ~90% |
Experimental Protocols
Step 1: Synthesis of Methyl 2-formyl-3,5-dimethoxybenzoate
-
To a stirred solution of this compound (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (TiCl4, 1.1 eq) dropwise.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford Methyl 2-formyl-3,5-dimethoxybenzoate.
Step 2: Synthesis of Methyl 3,5-dimethoxy-2-methylbenzoate
-
To a solution of Methyl 2-formyl-3,5-dimethoxybenzoate (1.0 eq) in diethylene glycol, add hydrazine hydrate (10.0 eq).
-
Heat the mixture to 120 °C for 2 hours.
-
Cool the reaction mixture and add powdered potassium hydroxide (KOH, 5.0 eq).
-
Heat the mixture to 200-210 °C and maintain for 4 hours, distilling off water and excess hydrazine.
-
Cool the mixture to room temperature and add water.
-
Acidify with concentrated HCl to pH 2-3.
-
Extract with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methyl 3,5-dimethoxy-2-methylbenzoate.
Step 3: Synthesis of (3,5-Dimethoxy-2-methylphenyl)methanol
-
To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of Methyl 3,5-dimethoxy-2-methylbenzoate (1.0 eq) in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to give (3,5-Dimethoxy-2-methylphenyl)methanol, which can be used in the next step without further purification.
Step 4: Synthesis of 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde
-
To a solution of (3,5-Dimethoxy-2-methylphenyl)methanol (1.0 eq) in dry N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl3, 3.0 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde.
Step 5: Synthesis of 5,7-Dimethoxy-4-methylphthalide
-
To a solution of 2-Chloromethyl-3,5-dimethoxy-6-methylbenzaldehyde (1.0 eq) in a mixture of tert-butanol (B103910) and water at room temperature, add sodium chlorite (1.5 eq) and a 30% solution of hydrogen peroxide (H2O2, 0.1 eq).
-
Stir the mixture vigorously for 4-6 hours.
-
Add a saturated solution of sodium sulfite (B76179) to quench the excess oxidant.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol (B129727) to afford 5,7-Dimethoxy-4-methylphthalide.
Step 6: Synthesis of 5-Hydroxy-7-methoxy-4-methylphthalide
-
To a solution of 5,7-Dimethoxy-4-methylphthalide (1.0 eq) in dry DCM at -78 °C under an inert atmosphere, add a solution of boron trichloride (BCl3, 1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with methanol at -78 °C and allow it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: DCM/methanol) to give 5-Hydroxy-7-methoxy-4-methylphthalide.
Step 7: Synthesis of Ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
-
A mixture of 5-Hydroxy-7-methoxy-4-methylphthalide (1.0 eq), triethyl orthoacetate (10.0 eq), and a catalytic amount of propionic acid is heated at 140-150 °C for 24-36 hours, with the removal of ethanol (B145695) formed during the reaction.
-
Cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ethyl ester of mycophenolic acid.
Step 8: Synthesis of Mycophenolic Acid
-
To a solution of the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH, 3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to afford Mycophenolic Acid as a white solid.
Visualizations
Caption: Overall workflow for the synthesis of Mycophenolic Acid.
Caption: Mechanism of action of Mycophenolic Acid.
Application Notes and Protocols: Methyl 3,5-dimethoxybenzoate as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-dimethoxybenzoate (B1226732) is a readily available aromatic compound that serves as a key starting material and intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its symmetrically substituted benzene (B151609) ring offers a versatile scaffold for the introduction of further functionalities, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of Methyl 3,5-dimethoxybenzoate in the synthesis of a key intermediate for the immunosuppressant drug, Mycophenolic Acid. Additionally, it explores other potential synthetic applications and the biological context of the resulting therapeutic agents.
Synthesis of a Key Intermediate for Mycophenolic Acid
This compound is a critical starting material for the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the total synthesis of Mycophenolic Acid.[1] Mycophenolic Acid is a potent immunosuppressant used to prevent rejection in organ transplantation.
Synthetic Pathway Overview
The synthesis of 5,7-dimethoxy-4-methylphthalide from this compound involves a multi-step process. The overall workflow is depicted below.
Caption: Synthetic workflow for 5,7-dimethoxy-4-methylphthalide.
Experimental Protocols
Step 1: Hydrolysis of this compound to 3,5-Dimethoxybenzoic acid
-
Materials: this compound, Sodium hydroxide (B78521) (NaOH), Methanol (B129727) (MeOH), Hydrochloric acid (HCl), Water (H₂O).
-
Procedure:
-
Dissolve this compound in methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 3,5-Dimethoxybenzoic acid.
-
Step 2: Synthesis of 3,5-Dimethoxybenzoyl chloride
-
Materials: 3,5-Dimethoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Suspend 3,5-Dimethoxybenzoic acid in dry dichloromethane.
-
Add thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3,5-Dimethoxybenzoyl chloride, which is used in the next step without further purification.
-
Step 3-6: Subsequent transformation to 5,7-Dimethoxy-4-methylphthalide
The subsequent steps involving diazotization, Wolff rearrangement, methylation, reduction, and cyclization are complex and require specialized reagents and conditions. Researchers are advised to consult the primary literature for detailed protocols.[1]
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 3,5-Dimethoxybenzoic acid | This compound | NaOH, MeOH | 95-98 |
| 2 | 3,5-Dimethoxybenzoyl chloride | 3,5-Dimethoxybenzoic acid | SOCl₂, DCM | 90-95 (crude) |
| 3-6 | 5,7-Dimethoxy-4-methylphthalide | 3,5-Dimethoxybenzoyl chloride | Multiple | ~60 (overall from benzoyl chloride) |
Biological Context: Mechanism of Action of Mycophenolic Acid
Mycophenolic Acid, the final drug product, functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. This inhibition primarily affects lymphocytes, which are highly dependent on the de novo pathway for their proliferation.
Caption: Mycophenolic Acid inhibits the IMPDH enzyme pathway.
Other Potential Applications
While the synthesis of the Mycophenolic Acid intermediate is a primary application, the structural motif of this compound lends itself to the synthesis of other potentially bioactive molecules. Its electron-rich aromatic ring is activated towards electrophilic substitution, and the ester functionality can be readily modified.
Synthesis of Aditoprim Intermediate
A related compound, Methyl 4-dimethylamino-3,5-dimethoxybenzoate, is an intermediate in the synthesis of the antibacterial agent Aditoprim.[2] While the patented synthesis starts from 4-amino-3,5-dibromobenzoic acid, functional group interconversions on the this compound core could potentially provide an alternative route.
Synthesis of Quinazoline (B50416) Derivatives
The isomeric Methyl 3-hydroxy-4,5-dimethoxybenzoate is a known precursor for quinazoline derivatives, a class of compounds with a wide range of pharmacological activities, including anticancer properties.[3] This suggests that with appropriate functional group manipulation, this compound could also serve as a scaffold for novel heterocyclic compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of complex pharmaceutical agents like Mycophenolic Acid. The provided protocols offer a foundation for the synthesis of a key intermediate, and the biological context highlights the therapeutic relevance of the final product. Researchers are encouraged to explore the synthetic potential of this compound further to develop novel therapeutic agents.
References
Application of Methyl 3,5-dimethoxybenzoate in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 3,5-dimethoxybenzoate (B1226732) is a versatile aromatic building block utilized in the multi-step synthesis of various fine chemicals and pharmaceutical intermediates. Its symmetrically substituted benzene (B151609) ring offers predictable reactivity, making it a valuable starting material for the construction of complex molecular architectures. A prominent application of Methyl 3,5-dimethoxybenzoate is in the synthesis of 5,7-dimethoxy-4-methylphthalide , a key intermediate in the total synthesis of Mycophenolic Acid .[1] Mycophenolic acid is a potent immunosuppressant used to prevent organ transplant rejection.
The synthetic pathway from this compound to 5,7-dimethoxy-4-methylphthalide involves a sequence of well-established organic transformations. The initial step is the reduction of the methyl ester to a benzyl (B1604629) alcohol. This is followed by a series of reactions including formylation, methylation, and cyclization to construct the phthalide (B148349) ring system. The following protocols provide a detailed methodology for this synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 5,7-dimethoxy-4-methylphthalide
This multi-step protocol outlines the conversion of this compound to the key mycophenolic acid intermediate, 5,7-dimethoxy-4-methylphthalide.
Step 1: Reduction of this compound to 3,5-dimethoxybenzyl alcohol
This procedure reduces the methyl ester to a primary alcohol.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Wet diethyl ether
-
Water
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.2 g) in anhydrous diethyl ether (13 mL).
-
Slowly add a solution of this compound (5.0 g) in anhydrous diethyl ether (20 mL) to the LiAlH₄ suspension.[2]
-
Reflux the reaction mixture for 3 hours.[2]
-
After cooling the flask in an ice bath, cautiously quench the reaction by the dropwise addition of wet diethyl ether, followed by water.[2]
-
The resulting mixture is then worked up to isolate the 3,5-dimethoxybenzyl alcohol.
-
Step 2: Formylation of 3,5-dimethoxybenzyl alcohol to 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde
-
Materials:
-
3,5-dimethoxybenzyl alcohol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate (B1210297) (saturated aqueous solution)
-
Diethyl ether
-
-
Procedure (Adapted from general Vilsmeier-Haack conditions):
-
In a dry, two-necked round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[3]
-
Allow the mixture to stir at 0 °C for an additional 30-60 minutes.[3]
-
Dissolve 3,5-dimethoxybenzyl alcohol in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the alcohol solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the mixture to 0 °C and neutralize with a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
-
Step 3: Oxidation and Lactonization to 5,7-dimethoxy-4-methylphthalide
This final step involves the selective oxidation of one aldehyde and subsequent intramolecular cyclization to form the phthalide ring.
-
Materials:
-
2-formyl-3,5-dimethoxy-6-methylbenzaldehyde
-
Sodium chlorite (B76162)
-
A suitable buffer solution (e.g., sodium dihydrogen phosphate)
-
A suitable solvent (e.g., tert-butanol (B103910)/water)
-
-
Procedure (General protocol for similar transformations):
-
Dissolve the dialdehyde (B1249045) in a mixture of tert-butanol and water.
-
Add a buffer solution to maintain the pH.
-
Add a solution of sodium chlorite dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
The reaction is then quenched and worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield 5,7-dimethoxy-4-methylphthalide.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Reduction | This compound | 3,5-dimethoxybenzyl alcohol | LiAlH₄ | ~90% (estimated) |
| 2 | Formylation | 3,5-dimethoxybenzyl alcohol | 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde | POCl₃, DMF | 60-70% (estimated) |
| 3 | Oxidation/Lactonization | 2-formyl-3,5-dimethoxy-6-methylbenzaldehyde | 5,7-dimethoxy-4-methylphthalide | NaClO₂ | ~85% (estimated) |
| Overall | Multi-step Synthesis | This compound | 5,7-dimethoxy-4-methylphthalide | - | ~55% [1] |
Visualizations
Caption: Synthetic workflow for 5,7-dimethoxy-4-methylphthalide.
Caption: Workflow for the reduction of this compound.
References
Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the derivatization of carboxylic acids to modify their physicochemical properties such as lipophilicity, solubility, and metabolic stability. This is of particular importance in drug development, where the ester form of a compound can act as a prodrug, enhancing bioavailability. 3,5-Dimethoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. This document provides a detailed protocol for the esterification of 3,5-dimethoxybenzoic acid to its corresponding ethyl ester, a common synthetic intermediate. The primary method detailed is the Fischer-Speier esterification, a classic and cost-effective acid-catalyzed reaction.
Data Presentation
A summary of the physical and chemical properties of the key substances involved in the esterification of 3,5-dimethoxybenzoic acid is provided below for easy reference.
| Property | 3,5-Dimethoxybenzoic Acid | Ethanol (B145695) (Anhydrous) | Concentrated Sulfuric Acid | Ethyl 3,5-Dimethoxybenzoate (B1226732) |
| Molecular Formula | C₉H₁₀O₄[1][2] | C₂H₅OH[3] | H₂SO₄[4] | C₁₁H₁₄O₄[5][6][7] |
| Molecular Weight | 182.17 g/mol [1][2] | 46.07 g/mol [3] | 98.08 g/mol [8] | 210.23 g/mol [5][6][7] |
| Appearance | White to off-white crystalline powder[1] | Clear, colorless liquid[9] | Clear, colorless, oily liquid[4] | - |
| Melting Point | 179-183 °C[10][11] | -114 °C[12] | 10 °C[13] | - |
| Boiling Point | 310 °C[11] | 78.37 °C[3] | 337 °C[4] | - |
| Density | 1.2468 g/cm³[11] | 0.789 g/cm³[3] | ~1.84 g/cm³ (98%)[4][8] | - |
Experimental Protocols
Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid
This protocol details the synthesis of ethyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid using ethanol in the presence of a sulfuric acid catalyst.
Materials:
-
3,5-Dimethoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate eluent (e.g., hexane:ethyl acetate)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (1.0 equivalent).
-
Add an excess of anhydrous ethanol, which serves as both the reactant and the solvent (e.g., 10-20 equivalents).
-
Stir the mixture until the acid is fully dissolved.
-
-
Catalyst Addition:
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
-
Extraction:
-
Transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ gas evolution may cause pressure buildup in the separatory funnel; vent frequently.
-
Brine
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude ethyl 3,5-dimethoxybenzoate.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to obtain the pure ester.
-
Characterization of Ethyl 3,5-Dimethoxybenzoate:
-
¹H NMR (CDCl₃):
-
A quartet corresponding to the -OCH₂- protons of the ethyl group.
-
A triplet corresponding to the -CH₃ protons of the ethyl group.
-
A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).
-
Signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.
-
-
¹³C NMR (CDCl₃):
-
Signals corresponding to the carbons of the ethyl group.
-
A signal for the carbons of the methoxy groups.
-
Signals for the aromatic carbons.
-
A signal for the ester carbonyl carbon (C=O).
-
-
IR Spectroscopy:
-
A strong absorption band characteristic of the C=O stretch of the ester group (typically around 1715-1730 cm⁻¹).
-
C-O stretching bands.
-
C-H stretching bands of the aromatic and aliphatic groups.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the esterification of 3,5-dimethoxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol: Uses, Formula & Facts Explained [vedantu.com]
- 4. Sulfuric Acid: Properties, Uses & Safety Explained [vedantu.com]
- 5. Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ncdoi.com [ncdoi.com]
- 10. 3,5-Dimethoxybenzoic acid(1132-21-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Ethanol - GeeksforGeeks [geeksforgeeks.org]
- 13. Sulfuric acid | 7664-93-9 [chemicalbook.com]
The Role of Methyl 3,5-dimethoxybenzoate and Its Analogs in the Development of Agricultural Chemicals: Applications and Synthetic Protocols
Introduction
Methyl 3,5-dimethoxybenzoate (B1226732) is a substituted aromatic ester that serves as a versatile precursor in the synthesis of various organic molecules. While its direct application as an agricultural chemical is not widespread, its structural motif is found in compounds with notable biological activities, suggesting its potential as a building block for novel fungicides and other agrochemicals. This document provides an overview of the application of Methyl 3,5-dimethoxybenzoate and its close structural analogs in the synthesis of compounds with potential or established use in the agricultural sector, including detailed synthetic protocols and efficacy data where available.
Application in Fungicide Synthesis: Phenolic Acid Triazole Derivatives
A promising application of dimethoxybenzoate analogs is in the synthesis of novel fungicides. Research into phenolic acid triazole derivatives has demonstrated that incorporating a triazole ring into a phenolic acid structure can lead to compounds with significant antifungal activity. A close analog of the topic compound, methyl 4-hydroxy-3,5-dimethoxybenzoate, has been utilized as a starting material in the synthesis of such derivatives.
Quantitative Data: Antifungal Activity of a Triazole Derivative
The antifungal efficacy of a synthesized triazole derivative (Compound 3c ), derived from a dimethoxybenzoate precursor, was evaluated against the plant pathogen Botrytis cinerea. The results are summarized in the table below.
| Compound | Concentration (µg/mL) | Inhibition Rate (%) |
| 3c | 50 | 85.2 |
| Thiophanate-methyl (Control) | 50 | 92.4 |
Data extrapolated from a study on novel phenolic acid triazole derivatives. Compound 3c is 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoic acid, synthesized from the corresponding methyl ester.
Experimental Protocol: Synthesis of 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoic acid (3c)
This protocol outlines a two-step synthesis starting from methyl 4-hydroxy-3,5-dimethoxybenzoate.
Step 1: Synthesis of methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate (1c)
-
To a solution of methyl 4-hydroxy-3,5-dimethoxybenzoate (0.1 mol, 21.22 g) in acetonitrile (B52724) (150 mL), add potassium carbonate (0.2 mol, 27.64 g) and 1,2-dibromoethane (B42909) (0.3 mol, 56.34 g).
-
Heat the mixture to 85°C and stir for 10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and wash the solid residue with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to obtain compound 1c .
Step 2: Synthesis of methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoate (2c)
-
Dissolve methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate (1c ) (0.05 mol) and sodium triazole (0.05 mol, 4.55 g) in acetonitrile (30 mL).
-
Stir the reaction mixture at 85°C for approximately 5 hours, monitoring by TLC.
-
Upon completion, filter the solution and wash the filtrate with water (3 x 10 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield compound 2c .
Step 3: Synthesis of 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoic acid (3c)
-
To a solution of methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoate (2c ) (0.01 mol, 3.21 g) in ethanol (B145695) (2 mL), add 10% aqueous sodium hydroxide (B78521) solution (40 mL).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, adjust the pH of the solution to 5-6 with dilute hydrochloric acid.
-
Collect the resulting white precipitate by filtration and dry to obtain the final product 3c .
Caption: Synthetic workflow for a novel phenolic acid triazole fungicide.
Role in Veterinary Medicine Synthesis: Aditoprim Intermediate
This compound is a key intermediate in the synthesis of Aditoprim, an antibacterial agent used in veterinary medicine. The synthesis involves the formation of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate from 4-amino-3,5-dimethoxybenzoic acid.[1]
Experimental Protocol: Synthesis of Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate
This protocol describes the methylation of 4-amino-3,5-dimethoxybenzoic acid.[1]
-
In a suitable reaction vessel, combine 4-amino-3,5-dimethoxybenzoic acid (100 g) and potassium carbonate (223 g) in ethyl methyl ketone (201 g).[1]
-
Heat the mixture to 70°C with stirring.[1]
-
Add dimethyl sulfate (15.2 mL) to the heated suspension.[1]
-
Increase the temperature to reflux (approximately 80°C) and maintain for 1 hour.[1]
-
After 1 hour, add acetic acid (10 mL) and continue stirring at 80°C for an additional 30 minutes.[1]
-
Cool the reaction mixture to 50°C and filter to remove inorganic salts.[1]
-
Wash the residue with warm ethyl methyl ketone (200 mL at 50°C).[1]
-
Combine the filtrates and evaporate the solvent to yield methyl 4-(dimethylamino)-3,5-dimethoxybenzoate.[1]
Quantitative Data: Reaction Yield
| Starting Material | Product | Yield (%) |
| 4-amino-3,5-dimethoxybenzoic acid | Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | ~88% (of the precursor to the starting material) |
Yield data is for the synthesis of the precursor, 4-amino-3,5-dimethoxybenzoic acid. The subsequent methylation step is described as proceeding in high yield.[1]
Caption: Synthesis of an Aditoprim intermediate.
Contextual Application: Methyl Benzoate as an Insecticide
While this compound itself is not a prominent insecticide, the simpler parent compound, Methyl Benzoate, is recognized as a promising and environmentally safe insecticide. It acts as a contact toxicant, fumigant, and repellent against various agricultural pests. This provides important context for the potential of substituted benzoates in crop protection.
This compound and its analogs currently play a niche but important role as intermediates in the synthesis of specialized chemicals, including potential fungicides and veterinary antibacterials. The dimethoxy substitution pattern offers a scaffold for the development of new active ingredients in the agricultural sector. Further research into the derivatization of this compound could lead to the discovery of novel herbicides, insecticides, and fungicides with improved efficacy and desirable environmental profiles. The synthetic protocols provided herein offer a foundation for researchers and scientists to explore the potential of this versatile chemical building block.
References
Application Notes and Protocols for the Quantification of Methyl 3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in the synthesis of various pharmaceutical compounds. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of Methyl 3,5-dimethoxybenzoate, offering excellent precision and accuracy, making it ideal for quality control and purity assessment.[1][2]
Quantitative Data Summary
While specific validated data for this compound is not extensively published, the following performance characteristics can be expected based on methods for structurally similar compounds.[1]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.09 - 0.18 µg/mL |
| Limit of Quantitation (LOQ) | 0.30 - 0.60 µg/mL |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the analysis of this compound.
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at approximately 220 nm or 270 nm.
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
b) Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas the mobile phase components before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or the mobile phase) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample in a suitable solvent to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
c) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[1]
Quantitative Data Summary
The following table provides expected validation parameters for a GC-MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
Experimental Protocol: GC-MS Analysis
This protocol provides a general guideline for the GC-MS analysis of this compound.
a) Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[2]
-
Injector Temperature: 250 - 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.[2]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
b) Reagent and Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Perform serial dilutions to prepare calibration standards.
-
-
Sample Solution Preparation:
-
Dissolve the sample in a volatile organic solvent.
-
If necessary, perform extraction and cleanup steps to remove matrix interferences.
-
c) Analysis Procedure:
-
Inject a solvent blank to check for system cleanliness.
-
Inject the standard solutions to build a calibration curve.
-
Inject the sample solutions.
-
Identify this compound based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak at m/z 196 and characteristic fragment ions.
-
Quantify using the peak area of a characteristic ion and the calibration curve.
Experimental Workflow
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength.
Quantitative Data Summary
| Parameter | Expected Value |
| λmax | ~220 nm and ~275 nm in Ethanol (B145695)/Methanol |
| Linearity (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | Dependent on ε |
| Limit of Quantitation (LOQ) | Dependent on ε |
Experimental Protocol: UV-Vis Spectrophotometric Quantification
a) Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.
b) Reagent and Sample Preparation:
-
Solvent: Use a UV-grade solvent such as ethanol or methanol.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of standard solutions by diluting the stock solution to cover the desired concentration range.
-
-
Sample Solution Preparation:
-
Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the assay.
-
c) Analysis Procedure:
-
Determine λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Generate Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the solvent blank and zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample using the calibration curve equation.
-
Experimental Workflow
References
Methyl 3,5-Dimethoxybenzoate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 3,5-dimethoxybenzoate (B1226732) is a readily available and versatile aromatic compound that serves as a valuable starting material for the synthesis of a diverse array of more complex molecules. Its electron-rich aromatic ring, substituted with two activating methoxy (B1213986) groups and an ester functionality, provides multiple reaction sites for strategic chemical modifications. This document provides detailed application notes and experimental protocols for the use of methyl 3,5-dimethoxybenzoate as a key building block in organic synthesis, with a focus on its application in the preparation of biologically active compounds.
Overview of Synthetic Applications
The chemical reactivity of this compound allows for a range of synthetic transformations, making it a valuable precursor for various target molecules. Key reaction types include:
-
Electrophilic Aromatic Substitution: The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, nitration, and halogenation, primarily at the ortho and para positions relative to the methoxy groups.
-
Modification of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for functional group interconversion and molecular elaboration.
-
Cross-Coupling Reactions: Following conversion to a suitable derivative (e.g., a boronic ester or a halide), the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
These reactions enable the synthesis of a wide range of compounds, including pharmaceutical intermediates and biologically active natural product analogues.
Synthesis of Biologically Active Molecules: Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB)
A notable application of this compound is in the synthesis of resorcinolic lipids, such as methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB). This class of compounds has garnered interest for its potential as a chemotherapeutic adjuvant. AMS35BB has been shown to interact with DNA and may enhance the efficacy of certain anticancer drugs.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of AMS35BB
This protocol details the synthesis of methyl 3,5-dimethoxy-2-octanoylbenzoate via the Friedel-Crafts acylation of this compound with octanoyl chloride.
Table 1: Reagents and Reaction Conditions for the Synthesis of AMS35BB
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 196.20 | (User-defined) |
| Octanoyl chloride | 1.2 | 162.66 | (Calculated) |
| Aluminum chloride (AlCl₃) | 1.5 | 133.34 | (Calculated) |
| Dichloromethane (B109758) (DCM) | - | - | (Sufficient volume) |
| Reaction Temperature | - | - | 0 °C to room temp. |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | - | ~75-85% |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath and slowly add aluminum chloride (1.5 eq.) with stirring.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Slowly add the solution of this compound to the aluminum chloride suspension at 0 °C.
-
Add octanoyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure methyl 3,5-dimethoxy-2-octanoylbenzoate.
Biological Activity and Mechanism of Action of AMS35BB
Resorcinolic lipids like AMS35BB are known to exhibit a range of biological activities. Studies have shown that AMS35BB can interact with DNA, potentially acting as an adjuvant in chemotherapy by enhancing the effects of DNA-damaging agents like cyclophosphamide.[1][2] Molecular docking studies suggest that AMS35BB has a high affinity for binding to the major groove of the DNA double helix.[1][2] This interaction is thought to be a key aspect of its biological mechanism.
Caption: Interaction of AMS35BB with DNA, leading to a chemotherapeutic adjuvant effect.
Further Synthetic Transformations of this compound
The versatility of this compound as a building block is further demonstrated by its utility in other key synthetic transformations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto an electron-rich aromatic ring. This reaction on this compound is expected to yield methyl 2-formyl-3,5-dimethoxybenzoate, a valuable intermediate for further synthetic elaborations.
Table 2: Reagents and Reaction Conditions for Vilsmeier-Haack Formylation
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 196.20 | (User-defined) |
| Phosphorus oxychloride (POCl₃) | 1.5 | 153.33 | (Calculated) |
| N,N-Dimethylformamide (DMF) | - | 73.09 | (Solvent & Reagent) |
| Reaction Temperature | - | - | 0 °C to 90 °C |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | - | ~70-80% |
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the DMF with constant stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain methyl 2-formyl-3,5-dimethoxybenzoate.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of this compound.
Reduction of the Ester Functionality
The methyl ester group of this compound can be reduced to the corresponding primary alcohol, (3,5-dimethoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in a variety of subsequent reactions, such as etherifications or conversions to halides.
Table 3: Reagents and Reaction Conditions for LiAlH₄ Reduction
| Reagent/Parameter | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 196.20 | (User-defined) |
| Lithium aluminum hydride (LiAlH₄) | 1.5 | 37.95 | (Calculated) |
| Anhydrous Tetrahydrofuran (B95107) (THF) | - | - | (Sufficient volume) |
| Reaction Temperature | - | - | 0 °C to reflux |
| Reaction Time | - | - | 2-4 hours |
| Expected Yield | - | - | >90% |
Procedure:
-
To a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 1-3 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[3]
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (3,5-dimethoxyphenyl)methanol.
-
The product can be purified by distillation or column chromatography if necessary.
Conclusion
This compound is a cost-effective and highly versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide range of functionalized aromatic compounds. The protocols provided herein for Friedel-Crafts acylation, Vilsmeier-Haack formylation, and ester reduction serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science to exploit the synthetic potential of this valuable starting material. The synthesis of the biologically active compound AMS35BB highlights its direct relevance in the development of novel therapeutic agents.
References
- 1. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
Synthetic Utility of Methyl 3,5-dimethoxybenzoate and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of Methyl 3,5-dimethoxybenzoate (B1226732) and its derivatives, with a particular focus on their application in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules.
Application Note 1: Synthesis of Resorcinolic Lipids as Potential Chemotherapeutic Agents
Methyl 3,5-dimethoxybenzoate is a key starting material for the synthesis of resorcinolic lipids, a class of compounds with demonstrated potential as chemotherapeutic agents and adjuvants.[1] One such derivative, methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB), has been investigated for its interaction with DNA and its effects in combination with the alkylating agent cyclophosphamide.[1]
Key Findings:
-
AMS35BB, when used in conjunction with cyclophosphamide, can reduce genomic and chromosomal damage.[2]
-
Molecular docking studies suggest that AMS35BB has a high affinity for the major groove of the DNA double helix.[2]
-
Resorcinolic lipids, in general, exhibit a range of biological activities, including bactericidal, fungicidal, and antitumoral effects.[1]
Experimental Protocol: Synthesis of Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB)
This protocol is adapted from the synthesis of related resorcinolic lipids.
Materials:
-
This compound
-
Octanoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Acylation: To a stirred solution of this compound in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add aluminum chloride portion-wise.
-
Add octanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it over a mixture of ice and 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure methyl 3,5-dimethoxy-2-octanoylbenzoate.[1]
Application Note 2: Synthesis of Mycophenolic Acid Analogues
This compound serves as a crucial starting reagent in the multi-step synthesis of 5,7-dimethoxy-4-methylphthalide.[3] This phthalide (B148349) is a key intermediate for the synthesis of mycophenolic acid and its analogues, which are potent immunosuppressants used to prevent transplant rejection.
Logical Workflow for the Synthesis of Mycophenolic Acid Intermediate
Caption: Synthetic workflow from this compound to Mycophenolic Acid Analogues.
Application Note 3: Synthesis of Quinazoline Derivatives from a Hydroxylated Analog
While direct applications of this compound are still emerging, its close structural analog, Methyl 3-hydroxy-4,5-dimethoxybenzoate, is a versatile intermediate for synthesizing complex heterocyclic compounds like quinazolines.[4] These derivatives are of significant interest in medicinal chemistry due to their presence in numerous approved drugs. The synthetic strategy typically involves a four-step sequence: O-alkylation, nitration, reduction, and cyclization.[4]
Quantitative Data: Representative Yields for Quinazoline Synthesis Intermediates
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | O-Alkylation | Methyl 3-hydroxy-4,5-dimethoxybenzoate | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 85-95 |
| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 70-80 |
| 3 | Reduction | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 80-90 |
| 4 | Cyclization | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Substituted Quinazolinone | 60-75 |
Experimental Protocols for Quinazoline Synthesis from Methyl 3-hydroxy-4,5-dimethoxybenzoate
Protocol 1: O-Alkylation
Materials:
-
Methyl 3-hydroxy-4,5-dimethoxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of Methyl 3-hydroxy-4,5-dimethoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[4]
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture at room temperature.[4]
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).[4]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.[4]
Protocol 2: Nitration
Materials:
-
Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flask cooled to 0-5 °C, slowly add concentrated sulfuric acid to a stirred solution of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate in dichloromethane.[4]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.[4]
-
Add the cold nitrating mixture dropwise to the benzoate (B1203000) solution, maintaining the temperature below 5 °C.[4]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.[4]
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer and remove the solvent under reduced pressure. Purify the product by recrystallization or column chromatography.[4]
Protocol 3: Reduction of the Nitro Group
Materials:
-
Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Iron powder
-
Acetic acid
-
Ethyl acetate
Procedure:
-
To a suspension of iron powder in acetic acid, heat to 50-60 °C.
-
Add a solution of the nitro compound in methanol dropwise.
-
Stir the mixture at 50-60 °C for 30 minutes.
-
Filter the hot reaction mixture to remove the iron catalyst and wash with methanol.
-
Evaporate the volatiles from the combined filtrate.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the organic phase with a saturated solution of sodium carbonate and brine, then dry and concentrate to yield the aniline (B41778) derivative.
Protocol 4: Cyclization to Quinazolinone
Materials:
-
Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate
-
Formamidine (B1211174) acetate
Procedure:
-
A mixture of the aniline derivative and formamidine acetate in ethanol is heated to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
The formed solid is collected by filtration, washed with cold ethanol, and dried to give the desired quinazolinone.
-
The crude product can be purified by recrystallization.
Signaling Pathway: Inhibition of NF-κB by Gallic Acid Derivatives
Derivatives of gallic acid, the parent compound of both this compound and its hydroxylated analog, have been shown to possess anti-inflammatory properties.[4] A key mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4]
Caption: Inhibition of the canonical NF-κB signaling pathway by gallic acid derivatives.[4]
References
- 1. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-ジメトキシ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Methyl 3,5-dimethoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 3,5-dimethoxybenzoate (B1226732). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 3,5-dimethoxybenzoate?
There are two main strategies for synthesizing this compound:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with methanol (B129727).
-
Williamson Ether Synthesis: This involves the methylation of Methyl 3,5-dihydroxybenzoate (B8624769) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.[1]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the reaction's progress.[2] A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 or 2:3 v/v).[2] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. For more precise analysis, especially on a larger scale, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key physical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 42-43 °C | |
| Boiling Point | 298 °C |
Q4: What are the primary safety concerns when synthesizing this compound?
When working with reagents like dimethyl sulfate, it is crucial to work in a well-ventilated fume hood as it is toxic and carcinogenic.[2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving strong acids like concentrated sulfuric acid should be handled with extreme caution to prevent chemical burns.[2]
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Troubleshooting Fischer Esterification
Problem 1: Consistently Low or No Product Yield
| Possible Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction forward, use a significant excess of methanol, which acts as both reactant and solvent.[2] Removing the water byproduct as it forms, for example with a Dean-Stark apparatus, can also significantly improve the yield.[4] |
| Inactive or Insufficient Catalyst | The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture. Use a fresh, high-purity batch.[2] The reaction rate increases with the amount of catalyst used.[5] |
| Suboptimal Reaction Conditions | Ensure the reaction is maintained at the correct reflux temperature (approx. 65°C for methanol). If TLC analysis shows persistent starting material, consider extending the reflux duration from the typical 4-6 hours.[2] |
| Presence of Water | Water is a byproduct that can hydrolyze the ester back to the carboxylic acid, reversing the reaction.[2][4] Ensure the use of anhydrous methanol and thoroughly dried glassware to minimize water content.[2] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Residual Acid Catalyst | Incomplete neutralization of the acid catalyst can complicate purification. During the workup, wash the organic extract thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a brine wash.[2] |
| Poor Chromatographic Separation | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system by testing various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) on TLC plates to achieve better separation (larger ΔRf).[2][6] |
| Product is a Dark-Colored Oil or Solid | Phenolic impurities can oxidize and form colored byproducts. If this occurs, consider performing the reaction under an inert atmosphere (nitrogen or argon). During purification, the crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before filtering through celite.[7] |
Route 2: Troubleshooting Williamson Ether Synthesis (from Methyl 3,5-dihydroxybenzoate)
Problem 1: Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Incomplete Methylation | TLC analysis may show multiple spots, including the mono-methylated intermediate. Ensure at least two equivalents of the methylating agent (e.g., dimethyl sulfate) and a sufficient amount of base (e.g., potassium carbonate) are used. The reaction temperature and time may also need to be optimized to drive the reaction to completion.[7] |
| Side Reactions with Solvent | The choice of solvent is critical. Aprotic polar solvents like acetone (B3395972) or DMF are commonly used. Ensure the solvent is anhydrous. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,5-Dimethoxybenzoic Acid
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
3,5-Dimethoxybenzoic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 times the volume of the acid).[2]
-
With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]
-
Gently reflux the mixture at approximately 65°C for 4-6 hours. Monitor the reaction's progress using TLC.[2]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[2]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][8]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.[2]
Protocol 2: Methylation of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from a documented synthesis yielding the target compound.[1]
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a three-neck round-bottom flask equipped for mechanical stirring under an inert atmosphere, add Methyl 3,5-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (approx. 3.0 eq).[1]
-
Add anhydrous acetone to the flask.[1]
-
While stirring, add dimethyl sulfate (approx. 3.0 eq).
-
Heat the reaction mixture to 60°C and maintain for 3 hours.[1] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtered solid with acetone.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
The residual oil can be recrystallized from a suitable solvent to yield white solid this compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions
| Starting Material | Method | Reagents | Solvent | Temp. | Time | Yield | Reference |
| 3,5-Dimethoxybenzoic Acid | Fischer Esterification | H₂SO₄ (cat.), Methanol | Methanol | Reflux (~65°C) | 4-6 h | ~90% | [4] |
| Methyl 3,5-dihydroxybenzoate | Williamson Ether Synthesis | Dimethyl Sulfate, K₂CO₃ | Acetone | 60°C | 3 h | 97.1% | [1] |
| 4-fluoro-3-nitro benzoic acid | Microwave Fischer Esterification | H₂SO₄ (cat.), Ethanol | Ethanol | 130°C | 15 min | Good | [9] |
Visualizations
Caption: A typical workflow for the Fischer Esterification synthesis.
Caption: A decision tree to troubleshoot low yield in Fischer Esterification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common side products in the synthesis of Methyl 3,5-dimethoxybenzoate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3,5-dimethoxybenzoate (B1226732). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 3,5-dimethoxybenzoate?
A1: The most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 3,5-dimethoxybenzoic acid with methanol (B129727). It is a cost-effective and widely used method.[1][2]
-
Steglich Esterification: A milder esterification method using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly suitable for substrates that are sensitive to strong acidic conditions.[2]
-
Methylation of a Precursor: This involves the methylation of a suitable precursor, such as methyl 3,5-dihydroxybenzoate (B8624769), using a methylating agent like dimethyl sulfate (B86663).
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material, product, and any potential side products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the best practices for purifying the final product?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. Suitable solvents include methanol, ethanol, or mixtures with water.
-
Column Chromatography: For separating mixtures with components of similar polarities, column chromatography using silica (B1680970) gel is recommended. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Troubleshooting Guides
Method 1: Fischer-Speier Esterification
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Reversible Reaction Equilibrium | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol, which serves as both a reactant and a solvent.[1] Another strategy is to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus. |
| Inactive Catalyst | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may have degraded. Use a fresh batch of high-purity catalyst. |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid. Ensure the use of anhydrous methanol and thoroughly dried glassware. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction is maintained at the correct reflux temperature.[2] |
Issue 2: Presence of Significant Side Products
| Potential Side Product | Identification and Avoidance |
| Unreacted 3,5-dimethoxybenzoic acid | This is the most common impurity. It can be identified by TLC or HPLC. To minimize its presence, ensure the reaction goes to completion by following the troubleshooting steps for low yield. During workup, a wash with a saturated sodium bicarbonate solution will help remove unreacted acid. |
| Demethylation Products (e.g., Methyl 3-hydroxy-5-methoxybenzoate) | Under harsh acidic conditions and high temperatures, demethylation of the methoxy (B1213986) groups can occur. Use a milder acid catalyst or lower the reaction temperature and extend the reaction time to avoid this. |
Method 2: Steglich Esterification
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Coupling | Ensure that the coupling agent (e.g., DCC) is fresh and active. The reaction is sensitive to moisture, so use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for this reaction. Ensure a sufficient catalytic amount (typically 5-10 mol%) is used. |
Issue 2: Difficult Purification
| Potential Side Product | Identification and Avoidance |
| N-Acylurea | This is a common side product resulting from the rearrangement of the O-acylisourea intermediate.[3] Its formation can be suppressed by the addition of DMAP. This byproduct is often insoluble and can be removed by filtration. |
| Dicyclohexylurea (DCU) | This is a byproduct of the DCC reagent. It is mostly insoluble in common organic solvents and can be removed by filtration after the reaction is complete. |
Method 3: Methylation of Methyl 3,5-dihydroxybenzoate
Issue: Incomplete Methylation
| Potential Side Product | Identification and Avoidance |
| Methyl 3-hydroxy-5-methoxybenzoate and Methyl 3,5-dihydroxybenzoate (unreacted) | These are the expected products of incomplete methylation. They can be identified by TLC, HPLC, or GC-MS. To ensure complete methylation, use a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and a suitable base (e.g., potassium carbonate). Ensure adequate reaction time and temperature. |
Data Presentation
The following tables summarize representative reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
Table 1: Representative Conditions for Fischer-Speier Esterification
| Starting Material | Alcohol (Equivalents) | Catalyst | Temperature | Reaction Time | Typical Yield (%) |
| 3,5-dimethoxybenzoic acid | Methanol (large excess) | H₂SO₄ (catalytic) | Reflux (~65°C) | 2 - 6 hours | 85 - 95 |
| 3,5-dimethoxybenzoic acid | Methanol (large excess) | p-TsOH (catalytic) | Reflux (~65°C) | 4 - 8 hours | 80 - 90 |
Table 2: Representative Conditions for Steglich Esterification
| Starting Material | Alcohol (Equivalents) | Reagents (Equivalents) | Solvent | Temperature | Typical Yield (%) |
| 3,5-dimethoxybenzoic acid | Methanol (1.2) | DCC (1.1), DMAP (0.1) | Dichloromethane | Room Temp. | >90 |
Table 3: Representative Conditions for Methylation
| Starting Material | Methylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Typical Yield (%) |
| Methyl 3,5-dihydroxybenzoate | Dimethyl Sulfate (2.2) | K₂CO₃ (2.5) | Acetone | Reflux | >90 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,5-dimethoxybenzoic Acid
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from methanol or by column chromatography.[1][2]
Protocol 2: Steglich Esterification of 3,5-dimethoxybenzoic Acid
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-dimethoxybenzoic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Extraction: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Methylation of Methyl 3,5-dihydroxybenzoate
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone.
-
Base Addition: Add potassium carbonate (2.5 eq) to the solution.
-
Reagent Addition: Add dimethyl sulfate (2.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Further purification can be achieved by column chromatography.
Visualizations
Caption: Reaction pathway for the Fischer-Speier esterification.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
Troubleshooting low yields in the esterification of 3,5-dimethoxybenzoic acid
Welcome to the technical support center for the esterification of 3,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3,5-dimethoxybenzoic acid is resulting in a low yield. What are the primary reasons for this?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid and alcohol reactants and the ester and water products can favor the starting materials if not properly managed.[1][3][4][5][6] Key factors contributing to low yields include:
-
Presence of Water: Any water in the reaction mixture, either from wet reagents or glassware, will inhibit the forward reaction.[1] The water produced during the reaction can also hydrolyze the ester back to the starting materials.[1][2]
-
Incomplete Reaction: The reaction may not have reached equilibrium. Reaction times can vary from 1 to 45 hours.[1][7]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.[1] The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][8]
-
Suboptimal Temperature: The reaction may require heating under reflux to proceed at a reasonable rate.[1][7]
Q2: How can I shift the equilibrium to favor the formation of the ester product?
To improve your yield, you can employ Le Chatelier's principle to drive the reaction forward:[3][5][9]
-
Use an Excess of Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side.[1][3] The alcohol can often serve as the solvent as well.[1][7]
-
Remove Water: Actively removing water as it is formed is a highly effective method to increase ester yield.[1][2][10] This can be achieved using a Dean-Stark apparatus, which continuously separates water from the reaction mixture.[1][10][11][12]
Q3: What are some common side reactions to be aware of during the esterification of 3,5-dimethoxybenzoic acid?
While the primary reaction is the formation of the ester, other reactions can occur, leading to byproducts:
-
Hydrolysis: This is the reverse reaction of esterification, where the ester reacts with water to revert to the carboxylic acid and alcohol.[1]
-
Dehydration of the Alcohol: Secondary and tertiary alcohols are particularly prone to dehydration to form alkenes, especially at higher temperatures.[1]
-
Ether Formation: Under acidic conditions, alcohols can sometimes react with each other to form ethers.
Q4: I'm having trouble purifying my final ester product. What are some recommended purification techniques?
The crude ester product can be purified using several methods:
-
Extraction and Washing: After the reaction, the work-up typically involves dissolving the residue in an organic solvent like ethyl acetate (B1210297) and washing with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[7]
-
Recrystallization: This is a common method for purifying solid esters. Suitable solvents include ethanol (B145695) or aqueous acetic acid.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is an effective technique.[7][13] A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction has not reached equilibrium. | Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7] |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[1][2][7] | |
| Presence of water in reagents or glassware. | Ensure all glassware is thoroughly dried before use. Use anhydrous reagents if possible.[1] | |
| Product Reverts to Starting Material | Hydrolysis of the ester due to water byproduct. | Use a Dean-Stark apparatus to remove water as it is formed.[1][2][10][11] Alternatively, use a large excess of the alcohol.[1][3] |
| Formation of Unwanted Byproducts | Side reactions such as alcohol dehydration. | If using a secondary or tertiary alcohol, consider milder reaction conditions or alternative esterification methods like the Steglich esterification.[1][7] |
| Difficulty in Isolating the Product | Incomplete neutralization of the acid catalyst. | Ensure thorough washing with a saturated sodium bicarbonate solution during the work-up to remove all acidic components.[7] |
| Product is soluble in the aqueous layer. | If the ester is small and has some water solubility, minimize the amount of water used during washing and perform multiple extractions with an organic solvent. |
Experimental Protocols
Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid
This method is a classic and widely used protocol for converting carboxylic acids to esters.[7]
Materials:
-
3,5-Dimethoxybenzoic Acid
-
Desired alcohol (e.g., methanol, ethanol) in excess
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of the desired alcohol.[7]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred solution.[7]
-
Reaction: Heat the mixture to reflux for 2 to 45 hours. Monitor the reaction's progress by TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[7]
-
Extraction: Dissolve the remaining residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude ester.[7]
-
Purification: Purify the crude product by recrystallization or column chromatography.[7]
Steglich Esterification of 3,5-Dimethoxybenzoic Acid
This method is a milder alternative, suitable for substrates that are sensitive to strong acids.[7]
Materials:
-
3,5-Dimethoxybenzoic Acid
-
Desired alcohol (1-1.5 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)
-
Aprotic solvent (e.g., dichloromethane (B109758) (DCM))
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve 3,5-dimethoxybenzoic acid (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of DMAP in a suitable aprotic solvent like DCM.[7]
-
Reagent Addition: Add DCC to the solution.[7]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction by TLC.[14]
-
Work-up: Once the reaction is complete, filter off the DCU precipitate.[7]
-
Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash the solution with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography to yield the pure ester.[7]
Data Summary
Table 1: Typical Reaction Conditions for Fischer-Speier Esterification
| Parameter | Condition | Rationale |
| Alcohol | Methanol, Ethanol | Often used in large excess to act as both reactant and solvent, driving the equilibrium forward.[1][7] |
| Catalyst | Conc. H₂SO₄, p-TsOH | Strong acid catalysts are required to protonate the carboxylic acid and increase its reactivity.[1][2][7] |
| Temperature | Reflux | Heating is typically necessary to achieve a reasonable reaction rate.[1][7] |
| Reaction Time | 1 - 45 hours | The reaction is monitored by TLC to determine completion.[1][7] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Efficient Methylation of 3,5-Dihydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the methylation of 3,5-dihydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid.
Q1: Why is my reaction yield of 3,5-dimethoxybenzoic acid consistently low?
Low yields can stem from several factors. Here are the common causes and their respective solutions:
-
Incomplete Methylation: This is a primary cause of low yields. To ensure the reaction goes to completion, consider the following:
-
Reagent Stoichiometry: Use a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and a strong base (e.g., potassium carbonate) to drive the reaction forward.[1]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration. Overnight reflux at a suitable temperature (e.g., 55°C in acetone) is a common practice.[2][3]
-
Moisture Content: The presence of water can hinder the reaction. Ensure that the 3,5-dihydroxybenzoic acid is completely dry before starting the reaction.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical.
-
Hydrolysis of Intermediates: During the workup, ester intermediates may be present. A hydrolysis step using a strong base like sodium hydroxide (B78521) is crucial to convert these esters to the desired carboxylic acid.[2]
Q2: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?
The formation of by-products can significantly complicate purification and reduce the overall yield. Here are some common side reactions and how to address them:
-
Incomplete Methylation Products: The most common by-products are partially methylated compounds like 3-hydroxy-5-methoxybenzoic acid.[1]
-
Solution: As with low yields, ensuring a sufficient excess of the methylating agent and base, along with adequate reaction time, will help to minimize the formation of these intermediates.[1]
-
-
Esterification of the Carboxylic Acid: The methylating agent can also react with the carboxylic acid group to form a methyl ester.
-
Solution: The protocol should include a saponification (hydrolysis) step after the methylation is complete. This is typically done by heating the reaction mixture with a strong base like sodium hydroxide to convert the ester back to the carboxylic acid.[2]
-
Q3: The purification of my final product is proving difficult. What are the best practices for obtaining high-purity 3,5-dimethoxybenzoic acid?
Effective purification is essential, especially for pharmaceutical applications.
-
Recrystallization: This is a common and effective method for purifying the crude product.[2]
-
Recommended Solvents: Water, ethanol, or a mixture of methanol (B129727) and water can be used for recrystallization.[1][2]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, activated charcoal can be used to decolorize it. Allow the solution to cool slowly to form crystals, which can then be collected by filtration.[2]
-
-
Acid-Base Extraction: The carboxylic acid product can be separated from neutral by-products by dissolving the crude mixture in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents used for this reaction?
Dimethyl sulfate (B86663) is a widely used and effective methylating agent for this synthesis.[1][2][3] Methyl iodide can also be used.[4]
Q2: What is the role of potassium carbonate in this reaction?
Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid, making them more nucleophilic and reactive towards the methylating agent.[1][2][3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the formation of the product.[4][5]
Q4: What are the key safety precautions to consider when working with dimethyl sulfate?
Dimethyl sulfate is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Any excess dimethyl sulfate should be quenched safely, for example, by careful addition of concentrated ammonium (B1175870) hydroxide.[1]
Experimental Protocols
Representative Experimental Protocol for the Methylation of 3,5-Dihydroxybenzoic Acid
This protocol is a representative example for the synthesis of 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-dihydroxybenzoic acid
-
Acetone (anhydrous)
-
Potassium carbonate (anhydrous, finely powdered)
-
Dimethyl sulfate
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in anhydrous acetone.[2]
-
Add anhydrous potassium carbonate to the solution at room temperature.[2][3]
-
Heat the reaction mixture to 55°C and reflux overnight.[2][3]
-
After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the acetone.[2][3]
-
Add water to the residue, followed by the addition of a 30% sodium hydroxide solution to adjust the pH to 14.[2][3]
-
Heat the mixture at 75°C for 4 hours to ensure complete hydrolysis of any ester intermediates.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Acidify the solution to a pH of approximately 6 with concentrated hydrochloric acid to precipitate the 3,5-dimethoxybenzoic acid as a white solid.[2][3]
-
Collect the solid by filtration, wash with water, and dry.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent like a methanol-water mixture.[1]
Data Presentation
Table 1: Reagents and Conditions for the Methylation of 3,5-Dihydroxybenzoic Acid
| Parameter | Details | Reference(s) |
| Starting Material | 3,5-Dihydroxybenzoic acid | [1][2][3] |
| Methylating Agent | Dimethyl sulfate | [1][2][3] |
| Base | Potassium carbonate | [1][2][3] |
| Solvent | Acetone | [2][3] |
| Reaction Temperature | 55°C (Reflux) | [2][3] |
| Reaction Time | Overnight | [2][3] |
| Hydrolysis Step | 30% Sodium hydroxide, 75°C, 4 hours | [2] |
| Product Isolation | Acidification with HCl, filtration | [2][3] |
| Purification | Recrystallization (e.g., from methanol-water) | [1][2] |
| Reported Yield | Up to 98% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-dimethoxybenzoic acid.
Caption: Troubleshooting logic for the methylation of 3,5-dihydroxybenzoic acid.
References
Methods for removing unreacted starting materials from Methyl 3,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 3,5-dimethoxybenzoate (B1226732), a common intermediate in pharmaceutical and chemical research. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during the removal of unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and common impurities in a crude Methyl 3,5-dimethoxybenzoate reaction mixture?
The most common laboratory synthesis of this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid with methanol (B129727), using a strong acid catalyst like sulfuric acid.[1] Therefore, the primary unreacted starting materials you will need to remove are:
-
3,5-Dimethoxybenzoic Acid: The carboxylic acid starting material.
-
Methanol: Used in excess as a reagent and solvent.
Other potential impurities can include byproducts from side reactions, though these are less common under standard Fischer esterification conditions.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[2] A common mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting material, 3,5-dimethoxybenzoic acid, is more polar and will have a lower Rf value (retention factor) compared to the less polar product, this compound. The spots can be visualized under UV light at 254 nm.[2]
Q3: Which purification method is best for removing unreacted 3,5-dimethoxybenzoic acid?
The choice of purification method depends on the scale of your reaction and the desired final purity. Here's a general guideline:
-
Liquid-Liquid Extraction (Aqueous Wash): Ideal for a quick and efficient removal of the bulk of the acidic starting material on any scale.[3]
-
Column Chromatography: Excellent for achieving high purity, especially when other, non-acidic impurities are present.[4]
-
Recrystallization: Best for obtaining a highly pure, crystalline final product, particularly if the crude material is already relatively clean.[4]
These methods can also be used in combination for optimal results.
Troubleshooting Guides
Liquid-Liquid Extraction (Aqueous Wash)
This is often the first purification step to remove the acidic 3,5-dimethoxybenzoic acid. The crude reaction mixture is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3]
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Persistent acidic starting material in the organic layer (checked by TLC). | Insufficient amount of basic solution used. | Perform additional washes with fresh saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). |
| Inefficient mixing of the two layers. | Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases. | |
| Formation of a stable emulsion. | The organic solvent and aqueous layer are not separating well. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Vigorous shaking with a high concentration of soap-like impurities. | Reduce the intensity of shaking. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite may be necessary. | |
| Low yield of the desired ester after extraction. | The ester is being hydrolyzed back to the carboxylic acid by a strong base. | Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide. |
| The product is partially soluble in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product. |
Column Chromatography
Flash column chromatography using silica (B1680970) gel is a highly effective method for separating this compound from the more polar 3,5-dimethoxybenzoic acid and other potential impurities.[4]
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Poor separation of the product and starting material. | The solvent system (eluent) is not optimized. | Develop an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf of 0.2-0.3 for the product on the TLC plate for good separation on the column. |
| The column is overloaded with the crude sample. | As a general rule, use a mass ratio of silica gel to crude product of at least 30:1.[4] | |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity is gradually increased, can be very effective.[4] |
| Streaking or tailing of spots on TLC of column fractions. | The compound is interacting too strongly with the silica gel. | Add a small amount (0.5-1%) of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. |
Recrystallization
Recrystallization is used to obtain a highly pure crystalline product. The choice of solvent is critical for successful recrystallization.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For this compound, a mixed solvent system like methanol/water or ethanol/water can be effective.[4] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing out. |
Data Presentation
The following table provides a comparison of the different purification methods for removing unreacted starting materials from this compound. The values are representative and can vary based on the initial purity of the crude product and the experimental conditions.
| Method | Typical Purity Achieved | Expected Yield | Time Requirement | Scale | Primary Impurity Removed |
| Liquid-Liquid Extraction | 85-95% | >95% | Low | Small to Large | 3,5-Dimethoxybenzoic Acid |
| Column Chromatography | >98% | 70-90% | High | Small to Medium | 3,5-Dimethoxybenzoic Acid & other impurities |
| Recrystallization | >99% | 60-85% | Medium | Small to Large | 3,5-Dimethoxybenzoic Acid (if solubility differs significantly) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Sodium Bicarbonate
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Washing: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (3 & 4) one or two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Isolation: Decant or filter the dried organic solution and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from Methanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the methanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Recrystallization.
References
Technical Support Center: Purity Assessment of Methyl 3,5-dimethoxybenzoate via NMR Spectroscopy
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of Methyl 3,5-dimethoxybenzoate (B1226732).
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure Methyl 3,5-dimethoxybenzoate?
A1: In a pure sample of this compound, you should observe four distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the two methoxy (B1213986) groups on the benzene (B151609) ring are chemically equivalent, as are the two protons in the ortho position to the ester group. The expected signals are detailed in the data table below.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your spectrum can originate from several sources. The most common are residual solvents from synthesis or purification, unreacted starting materials, or byproducts of the reaction.[1] Common solvents like ethyl acetate, methanol, or acetone (B3395972) have characteristic chemical shifts that can be checked against reference tables.[2]
Q3: I suspect the presence of the starting material, 3,5-dihydroxybenzoic acid. How can I confirm this?
A3: If the esterification or methylation reaction did not proceed to completion, you might see signals from starting materials like 3,5-dihydroxybenzoic acid or methyl 3,5-dihydroxybenzoate.[3][4] These compounds contain hydroxyl (-OH) and/or carboxylic acid (-COOH) groups, which appear as broad singlets in the ¹H NMR spectrum. Their presence can be confirmed by performing a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[1][5]
Q4: The integration of my aromatic signals does not match the expected 2:1 ratio. What does this indicate?
A4: An incorrect integration ratio in the aromatic region suggests the presence of an aromatic impurity. This could be a partially methylated intermediate (e.g., methyl 3-hydroxy-5-methoxybenzoate) or another aromatic byproduct.[3] Careful analysis of the coupling patterns and chemical shifts of these extra peaks is necessary for identification. Column chromatography may be required to separate these structurally similar impurities.[3]
Q5: My baseline is distorted and my peaks are broad. How can I improve the spectrum quality?
A5: Peak broadening and poor baseline can be caused by several factors.[5] Ensure your sample is fully dissolved in the deuterated solvent; poor solubility leads to a non-homogenous sample and broad lines. The sample concentration might be too high, causing aggregation. Also, ensure the NMR spectrometer is properly "shimmed" to correct for magnetic field inhomogeneities. If problems persist, consult the instrument manager.[5]
Q6: How can I determine the absolute purity of my sample using NMR?
A6: For a precise purity value, you can perform a quantitative NMR (qNMR) experiment.[6] This involves adding a known mass of a certified internal standard to a known mass of your sample.[7][8] The purity of your compound is then calculated by comparing the integral of a specific signal from your analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and number of protons.[8]
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and common potential impurities. Chemical shifts (δ) are reported in parts per million (ppm). Note that exact shifts can vary slightly depending on the solvent and concentration.
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic H-2, H-6 | ~7.07 | d (doublet) | 2H |
| Aromatic H-4 | ~6.78 | t (triplet) | 1H | |
| Ring -OCH₃ | ~3.80 | s (singlet) | 6H | |
| Ester -OCH₃ | ~3.85 | s (singlet) | 3H | |
| Potential Impurities | ||||
| 3,5-Dihydroxybenzoic Acid | Aromatic Protons | 6.5 - 7.0 | m (multiplet) | 3H |
| -OH / -COOH | > 9.0 (very broad) | s (singlet) | 3H | |
| Methanol | -CH₃ | ~3.49 | s (singlet) | 3H |
| Ethyl Acetate | -CH₂ | ~4.12 | q (quartet) | 2H |
| -CH₃ | ~2.05 | s (singlet) | 3H | |
| -CH₃ (from ethyl) | ~1.26 | t (triplet) | 3H | |
| Water | H₂O | Variable (e.g., ~1.55 in CDCl₃) | s (singlet) | N/A |
Data compiled from multiple sources.[9]
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Weighing: Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) to the vial.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Transfer: Using a clean Pasteur pipette, filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Acquisition: Insert the NMR tube into the spectrometer for data acquisition.
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.[1]
-
Mix: Cap the NMR tube securely and shake gently for approximately 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum. Compare this spectrum to the initial one. Peaks corresponding to -OH or -COOH protons will have disappeared or be significantly reduced in intensity.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for assessing the purity of a sample using NMR spectroscopy.
Caption: Workflow for NMR-based purity assessment of a chemical sample.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. eppltd.com [eppltd.com]
- 9. This compound(2150-37-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Greener Synthetic Routes for Methyl 3,5-dimethoxybenzoate
Welcome to the technical support center for the greener synthesis of Methyl 3,5-dimethoxybenzoate (B1226732). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for more environmentally friendly preparations of this important chemical intermediate.
Greener Synthesis Approaches: Troubleshooting Guides
This section addresses common issues encountered during greener synthetic preparations of Methyl 3,5-dimethoxybenzoate, categorized by the synthetic route.
Route 1: Microwave-Assisted Fischer Esterification of 3,5-Dimethoxybenzoic Acid
Issue 1: Low or No Product Yield
-
Question: My microwave-assisted Fischer esterification of 3,5-dimethoxybenzoic acid is resulting in a low yield of this compound. What are the possible causes and solutions?
-
Answer: Low yields in microwave-assisted Fischer esterification can stem from several factors:
-
Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a significant excess of methanol (B129727), which acts as both a reactant and the solvent.[1]
-
Presence of Water: Water is a byproduct of the esterification and can shift the equilibrium back towards the starting materials. Ensure the use of anhydrous methanol and thoroughly dried glassware. The addition of silica (B1680970) beads can help adsorb water generated during the reaction.[1]
-
Suboptimal Reaction Conditions: The reaction temperature and time are crucial. If the starting material persists, consider increasing the irradiation time or the reaction temperature.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may have degraded. Use a fresh batch of a high-purity catalyst.
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant byproduct formation in my microwave-assisted esterification. How can I minimize this?
-
Answer: Byproduct formation can be due to the high energy input of the microwave.
-
Thermal Decomposition: Excessive temperature can lead to the degradation of the starting material or the product.[3] Optimize the reaction by using a lower temperature and potentially a longer irradiation time.
-
Side Reactions: Depending on the conditions, side reactions may occur. Ensure that the reaction is performed under an inert atmosphere if oxidation is a concern.
-
Issue 3: Challenges in Product Purification
-
Question: I'm having difficulty purifying the this compound from the reaction mixture. What are some common issues and solutions?
-
Answer: Purification challenges often arise from residual reagents or catalyst.
-
Residual Acid Catalyst: Incomplete neutralization of the acid catalyst can complicate purification. During the workup, thoroughly wash the organic extract with a saturated sodium bicarbonate solution until carbon dioxide evolution ceases, followed by a brine wash.[3]
-
Poor Separation on Column Chromatography: If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system by testing various solvent mixtures on TLC plates to achieve better separation.[3]
-
Route 2: Methylation of Methyl 3,5-dihydroxybenzoate (B8624769) using Dimethyl Carbonate (DMC)
Issue 1: Incomplete Methylation
-
Question: My methylation reaction using DMC is incomplete, leaving partially methylated byproducts. How can I drive the reaction to completion?
-
Answer: Incomplete methylation is a common issue and can be addressed by optimizing reaction parameters.
-
Reaction Temperature and Time: DMC is a less reactive methylating agent than traditional ones like dimethyl sulfate, often requiring higher temperatures.[4] Ensure the reaction temperature is optimal (often above 150°C) and allow for sufficient reaction time.
-
Catalyst and Base: The choice and amount of base (e.g., potassium carbonate) and potentially a phase-transfer catalyst are crucial for the reaction's success.[5] Ensure the base is anhydrous and used in a sufficient molar ratio.
-
Stoichiometry of DMC: Using an excess of DMC, which can also serve as a solvent, can help drive the reaction to completion.
-
Issue 2: Low Selectivity
-
Question: I am observing the methylation of other functional groups or the aromatic ring. How can I improve the selectivity for the hydroxyl groups?
-
Answer: While DMC is known for its high selectivity towards O-methylation of phenols, side reactions can occur under certain conditions.[6]
-
Reaction Conditions: Milder reaction conditions (lower temperature, optimized catalyst) can sometimes improve selectivity.
-
Protecting Groups: For complex molecules with multiple reactive sites, a protecting group strategy might be necessary, although this reduces the overall "greenness" of the synthesis.
-
Issue 3: Slow Reaction Rate
-
Question: The methylation with DMC is very slow. How can I increase the reaction rate?
-
Answer:
-
Catalyst Choice: The use of an appropriate catalyst is key. While potassium carbonate is common, other catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[7]
-
Microwave Irradiation: Combining DMC methylation with microwave assistance can significantly reduce reaction times.[8][9]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using greener synthetic routes for this compound?
-
A1: Greener routes aim to reduce the environmental impact by using less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. For example, using dimethyl carbonate (DMC) replaces highly toxic methylating agents like dimethyl sulfate.[6] Microwave-assisted synthesis can drastically reduce reaction times and energy consumption compared to conventional heating.[10]
-
-
Q2: How can I monitor the progress of these reactions?
-
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress in a laboratory setting. By comparing the TLC profile of your reaction mixture with that of the starting material, you can visually assess the consumption of the reactant and the formation of the product. For more precise analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q3: What are the key safety precautions to consider?
-
A3: Even with greener reagents, appropriate safety measures are essential. When using DMC at high temperatures, the reaction should be conducted in a well-ventilated fume hood. Microwave synthesis should be performed in a dedicated microwave reactor to prevent pressure buildup. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Q4: Are there greener alternatives to traditional workup procedures?
-
A4: Yes, greener workup procedures aim to reduce solvent usage. Techniques like using silicone elastomer-coated glass powders for extraction can significantly decrease the amount of organic solvent required compared to traditional liquid-liquid extraction.[11] Additionally, choosing solvents with a better environmental profile for extraction and purification, and recycling solvents when possible, contributes to a greener process.
-
Data Presentation
Table 1: Comparison of Greener Synthetic Routes for Methyl Benzoate Derivatives
| Parameter | Microwave-Assisted Fischer Esterification | DMC Methylation | Solid Acid Catalyzed Esterification |
| Starting Material | 3,5-Dimethoxybenzoic Acid | Methyl 3,5-dihydroxybenzoate | 3,5-Dimethoxybenzoic Acid |
| Key Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | Dimethyl Carbonate, Base (e.g., K₂CO₃) | Methanol, Solid Acid Catalyst |
| Typical Solvent | Methanol (serves as reagent and solvent) | Dimethyl Carbonate (can be both) | Methanol |
| Reaction Time | Minutes to hours[2][10] | Several hours[6] | Hours to days |
| Temperature | 130-150 °C[2] | > 150 °C[12] | 120 °C |
| Typical Yield | Good to excellent (can be >90%)[13] | High (can be >95%)[5] | Good to excellent (can be >90%) |
| Green Advantages | Reduced reaction time, energy efficiency.[1][13] | Use of a non-toxic methylating agent.[4] | Recyclable catalyst, reduced corrosive waste.[14] |
| Potential Issues | Byproduct formation at high T, pressure buildup. | Slow reaction rates, requires high T.[12] | Catalyst leaching, deactivation, mass transfer limitations.[2][14] |
Note: The data presented is a summary from literature on similar compounds and general greener methodologies, as specific quantitative data for all these routes applied directly to this compound is not extensively available.
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Esterification of 3,5-Dimethoxybenzoic Acid
-
Reaction Setup: In a 10 mL microwave reaction vial, add 3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol (10-20 times the volume of the acid).
-
Catalyst Addition: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130°C for 15-30 minutes.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Workup: After completion, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Methylation of Methyl 3,5-dihydroxybenzoate with Dimethyl Carbonate (DMC)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (3.0 eq), and dimethyl carbonate (which can also serve as the solvent).
-
Reaction: Heat the mixture to reflux (around 90°C, though higher temperatures may be needed for faster reaction) and stir vigorously. The reaction can be slow, potentially requiring several hours.[4]
-
Monitoring: Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove excess DMC. The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Fischer Esterification.
Caption: Workflow for Methylation using Dimethyl Carbonate (DMC).
References
- 1. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
- 9. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.smith.edu [scholarworks.smith.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3,5-dimethoxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl 3,5-dimethoxybenzoate (B1226732) and its structural isomers. Understanding the distinct electronic and steric properties of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document outlines the key differences in their susceptibility to electrophilic aromatic substitution and nucleophilic acyl substitution, supported by established chemical principles and available experimental data.
Comparative Reactivity Analysis
The reactivity of methyl dimethoxybenzoate isomers is primarily governed by the interplay of electronic and steric effects imparted by the methoxy (B1213986) and methyl ester substituents on the benzene (B151609) ring. These effects influence the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon, thereby dictating the rates and regioselectivity of various reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the methoxy groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring via resonance. Conversely, the methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The overall reactivity and the position of electrophilic attack are determined by the cumulative effect of these substituents.
A qualitative comparison of the expected reactivity of the isomers towards EAS is presented below:
| Isomer | Activating/Deactivating Nature of Ring | Expected Major Product(s) in Nitration |
| Methyl 3,5-dimethoxybenzoate | Strongly Activated | Nitration at C2, C4, or C6 |
| Methyl 2,3-dimethoxybenzoate | Activated | Complex mixture, likely nitration at C4 and C6 |
| Methyl 2,4-dimethoxybenzoate | Strongly Activated | Nitration at C5 |
| Methyl 2,5-dimethoxybenzoate | Activated | Nitration at C4 and C6 |
| Methyl 2,6-dimethoxybenzoate | Activated (Sterically Hindered) | Nitration at C3 and C5 |
| Methyl 3,4-dimethoxybenzoate | Strongly Activated | Nitration at C2 and C6 |
Note: The predictions are based on the synergistic and antagonistic effects of the substituents. Experimental verification is necessary to confirm the exact product distribution.
Nucleophilic Acyl Substitution (Hydrolysis)
The rate of nucleophilic acyl substitution, such as alkaline hydrolysis (saponification), is sensitive to the electronic environment of the carbonyl group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups have the opposite effect.
| Compound | Rate Constant (k) at 35°C in 30% Dioxane/Water (x 10⁻³ dm³ mol⁻¹ s⁻¹)[1] |
| Methyl o-methoxybenzoate | 25.30 |
| Methyl m-methoxybenzoate | 25.60 |
| Methyl p-methoxybenzoate | 12.00 |
This data suggests that a methoxy group in the meta position has a less pronounced electron-donating effect on the carbonyl group compared to when it is in the ortho or para position, leading to a faster hydrolysis rate. For dimethoxy isomers, the combined electronic influence of both methoxy groups will determine the overall rate of hydrolysis. Steric hindrance around the ester group, as would be expected for isomers like methyl 2,6-dimethoxybenzoate, can also significantly decrease the rate of hydrolysis.
Experimental Protocols
General Procedure for Comparative Alkaline Hydrolysis of Methyl Dimethoxybenzoate Isomers
This protocol outlines a general method for determining the rate of alkaline hydrolysis of methyl dimethoxybenzoate isomers.
Materials:
-
This compound and its isomers
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Dioxane (or another suitable co-solvent)
-
Distilled water
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a stock solution of the methyl dimethoxybenzoate isomer in the chosen solvent system (e.g., 30% dioxane in water).
-
Equilibrate the ester solution and the sodium hydroxide solution to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing equal volumes of the ester and sodium hydroxide solutions. Start a stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a standard acid solution or a large volume of ice-cold water.
-
Titrate the unreacted sodium hydroxide in the quenched sample with a standardized acid solution using phenolphthalein as an indicator.
-
Continue taking samples until a significant portion of the ester has been hydrolyzed.
-
The rate constant (k) can be determined by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, a plot of 1/[NaOH] vs. time will be linear).
General Procedure for Comparative Nitration of Methyl Dimethoxybenzoate Isomers
This protocol describes a general method for the nitration of methyl dimethoxybenzoate isomers to compare their reactivity and product distribution.
Materials:
-
This compound and its isomers
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane (or another suitable solvent)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Instrumentation for product analysis (e.g., GC-MS, NMR)
Procedure:
-
Dissolve a known amount of the methyl dimethoxybenzoate isomer in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution of the ester, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific period.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product mixture using GC-MS and/or NMR to identify the products and determine the isomer distribution.
Visualizations
Caption: Generalized pathway for electrophilic aromatic substitution.
Caption: Experimental workflow for kinetic study of ester hydrolysis.
Caption: Factors influencing the reactivity of methyl dimethoxybenzoate isomers.
References
A Comparative Guide to the Synthesis of Methyl 3,5-dimethoxybenzoate: Exploring Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3,5-dimethoxybenzoate (B1226732), a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, is traditionally prepared via Fischer-Speier esterification. This guide provides a comprehensive comparison of alternative reagents for its synthesis, offering insights into greener, more efficient, and alternative methodologies, supported by experimental data.
This publication delves into a comparative analysis of different synthetic routes to obtain Methyl 3,5-dimethoxybenzoate from 3,5-dimethoxybenzoic acid. The performance of the traditional Fischer-Speier esterification is benchmarked against methods employing methylating agents such as dimethyl sulfate (B86663), methyl iodide, the greener reagent dimethyl carbonate, and the highly reactive diazomethane (B1218177).
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthetic strategies, providing a clear comparison of their performance.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Considerations |
| Fischer-Speier Esterification | Methanol (B129727), H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 2 - 45 hours | ~90-95% | Equilibrium reaction, requires excess alcohol.[1][2] |
| Dimethyl Sulfate | Dimethyl sulfate, K₂CO₃ | Acetone (B3395972) | 60°C | 3 hours | 97.1% | Highly toxic and carcinogenic reagent.[3] |
| Methyl Iodide | Methyl iodide, K₂CO₃ | Acetone | Reflux (~56°C) | 4 - 8 hours | ~90-95% | Toxic and volatile reagent. |
| Dimethyl Carbonate (DMC) | Dimethyl carbonate, KHCO₃ | DMC | 90°C | ~14 hours | ~88-96% | "Green" and non-toxic alternative.[4] |
| Diazomethane | Diazomethane (CH₂N₂) | Ether | Room Temperature | < 1 hour | >95% | Highly toxic, explosive, and carcinogenic. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed esterification of the carboxylic acid with an excess of alcohol, which also serves as the solvent.
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[1]
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2 to 45 hours, monitoring the reaction by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method 2: Methylation with Dimethyl Sulfate
This method utilizes the potent and toxic methylating agent, dimethyl sulfate, in the presence of a base.
Procedure:
-
To a solution of 3,5-dimethoxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃) (typically 1.5-2.0 equivalents).[3]
-
Add dimethyl sulfate (1.1-1.25 equivalents) dropwise to the suspension.[1]
-
Heat the reaction mixture to 60°C and stir for approximately 3 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield this compound.
Method 3: Methylation with Methyl Iodide
Similar to the dimethyl sulfate method, this procedure employs methyl iodide as the methylating agent.
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the solution.
-
Add methyl iodide (1.1-1.5 equivalents) and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up by dissolving the residue in a suitable organic solvent, washing with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
Method 4: Green Synthesis with Dimethyl Carbonate (DMC)
This environmentally benign method uses the non-toxic reagent dimethyl carbonate.
Procedure:
-
Combine 3,5-dimethoxybenzoic acid (1 equivalent) and potassium bicarbonate (KHCO₃) (0.4 equivalents) in dimethyl carbonate, which acts as both the reagent and solvent.[4]
-
Heat the mixture at 90°C for approximately 14 hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the desired ester.
Method 5: Esterification with Diazomethane
This method is highly efficient but requires extreme caution due to the hazardous nature of diazomethane.
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as diethyl ether.
-
At 0°C, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction mixture at room temperature for a short period (typically less than 1 hour).
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The solvent can be carefully removed under reduced pressure to yield the methyl ester, which is often of high purity.
Mandatory Visualization
The following diagram illustrates the different synthetic pathways for the synthesis of this compound from 3,5-dimethoxybenzoic acid.
Caption: Synthetic routes to this compound.
References
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Methyl 3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of Methyl 3,5-dimethoxybenzoate (B1226732), a key chemical intermediate. The focus is on the validation of High-Performance Liquid Chromatography (HPLC) methods, with comparisons to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and performance data are presented to aid in method selection and implementation for quality control and research applications.
Comparison of Analytical Techniques
The choice of an analytical technique for Methyl 3,5-dimethoxybenzoate depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | Structural Elucidation, Quantification |
| Sample Derivatization | Not typically required | May be required to improve volatility | Not required |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Good to Excellent (with internal standard) |
| Quantitative Precision | Excellent | Very Good | Good |
| Throughput | High | Medium to High | Low to Medium |
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and widely used technique for the quantitative analysis of this compound, offering excellent precision and accuracy. A typical Reverse-Phase HPLC (RP-HPLC) method is detailed below, followed by key validation parameters.
Experimental Protocol: RP-HPLC
A suitable RP-HPLC method for this compound can be established using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A starting point could be a 50:50 (v/v) mixture.[1] For Mass Spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: To be determined by UV absorbance scan of this compound (a common wavelength for similar aromatic compounds is around 254 nm or 270 nm).
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Validation Parameters
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following are key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of test results to the true value, typically assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of a series of measurements (e.g., n=6) of a single sample preparation should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). The system suitability parameters should remain within acceptable limits. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Parameters include theoretical plates (>2000), tailing factor (≤2.0), and RSD of replicate injections (≤1.0%). |
Alternative Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound and can also be used for quantitative analysis (qNMR).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Signaling Pathways and Experimental Workflows
// Nodes start [label="Start: Method Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Define HPLC Protocol\n(Column, Mobile Phase, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; specificity [label="Specificity & Selectivity", fillcolor="#FFFFFF", fontcolor="#202124"]; linearity [label="Linearity & Range", fillcolor="#FFFFFF", fontcolor="#202124"]; accuracy [label="Accuracy (Recovery)", fillcolor="#FFFFFF", fontcolor="#202124"]; precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; lod_loq [label="LOD & LOQ", fillcolor="#FFFFFF", fontcolor="#202124"]; robustness [label="Robustness", fillcolor="#FFFFFF", fontcolor="#202124"]; system_suitability [label="System Suitability Testing", fillcolor="#FFFFFF", fontcolor="#202124"]; validation_report [label="Validation Report", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protocol [color="#5F6368"]; protocol -> system_suitability [label="Initial Checks", color="#5F6368"]; system_suitability -> specificity [color="#5F6368"]; specificity -> linearity [color="#5F6368"]; linearity -> accuracy [color="#5F6368"]; accuracy -> precision [color="#5F6368"]; precision -> lod_loq [color="#5F6368"]; lod_loq -> robustness [color="#5F6368"]; robustness -> validation_report [label="Compile Data", color="#5F6368"]; validation_report -> end [color="#5F6368"]; } caption: "Workflow for HPLC Method Validation."
Logical Relationship for Method Selection
// Nodes analysis_goal [label="Analytical Goal", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Routine Quantification\n& Purity", fillcolor="#FFFFFF", fontcolor="#202124"]; identification [label="Identification of\nUnknowns/Impurities", fillcolor="#FFFFFF", fontcolor="#202124"]; structure_elucidation [label="Definitive Structural\nConfirmation", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="HPLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges analysis_goal -> quantification [label=" ", color="#5F6368"]; analysis_goal -> identification [label=" ", color="#5F6368"]; analysis_goal -> structure_elucidation [label=" ", color="#5F6368"]; quantification -> hplc [color="#5F6368"]; identification -> gcms [color="#5F6368"]; structure_elucidation -> nmr [color="#5F6368"]; } caption: "Decision tree for analytical method selection."
References
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. This guide provides a detailed spectroscopic comparison of Methyl 3,5-dimethoxybenzoate (B1226732) against its key chemical relatives, 3,5-dimethoxybenzoic acid and methyl benzoate (B1203000). Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant differences in their molecular architecture, offering a valuable resource for characterization and analysis.
This comparative guide delves into the spectroscopic nuances that differentiate these closely related benzoate derivatives. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing the analytical workflow, we aim to equip researchers with the essential information for confident compound identification and differentiation.
At a Glance: Key Spectroscopic Distinctions
The primary structural differences between Methyl 3,5-dimethoxybenzoate, 3,5-dimethoxybenzoic acid, and methyl benzoate lie in the substitution pattern of the benzene (B151609) ring and the nature of the carboxyl group. These variations give rise to distinct spectroscopic fingerprints. In this compound, the presence of two methoxy (B1213986) groups at the meta positions and a methyl ester functionality are the key features. 3,5-dimethoxybenzoic acid shares the methoxy substituents but possesses a carboxylic acid group. Methyl benzoate, on the other hand, lacks the methoxy groups, presenting a simpler aromatic substitution pattern.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Methyl Ester Proton (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound | 7.07 (d, 2H), 6.78 (t, 1H)[1] | 3.80 (s, 6H)[1] | 3.85 (s, 3H)[1] | - |
| 3,5-dimethoxybenzoic acid | 7.15 (d, 2H), 6.72 (t, 1H)[2] | 3.82 (s, 6H)[2] | - | ~13.0 (s, 1H)[2][3] |
| Methyl Benzoate | 8.03 (m, 2H), 7.54 (m, 1H), 7.42 (m, 2H) | - | 3.91 (s, 3H) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of a molecule.
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Methyl Ester Carbon (δ, ppm) |
| This compound | 166.5 | 160.7, 132.0, 107.5, 106.0 | 55.8 | 52.4 |
| 3,5-dimethoxybenzoic acid | 167.5[2] | 160.7, 132.8, 107.9, 106.2[2] | 55.9[2] | - |
| Methyl Benzoate | 167.0 | 132.9, 130.2, 129.5, 128.4 | - | 52.1 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1720 | ~1250, ~1160 | - | ~3000-3100 |
| 3,5-dimethoxybenzoic acid | 1700-1680[3] | ~1250 | 3300-2500 (broad)[3] | ~3000[3] |
| Methyl Benzoate | 1730-1715[4] | 1300-1000[4] | - | >3040[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 196[5][6] | 165, 137, 107, 77 |
| 3,5-dimethoxybenzoic acid | 182[2][7] | 167, 153, 135, 107[2] |
| Methyl Benzoate | 136 | 105, 77, 51 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition:
-
Employ a standard one-pulse sequence.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Employ a relaxation delay of 2-5 seconds.
-
-
Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay), followed by phase and baseline corrections. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 650 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the clean, empty ATR crystal before analyzing the sample and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum displays the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound(2150-37-0) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]
A Comparative Analysis of the Biological Activities of Methyl 3,5-dimethoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Methyl 3,5-dimethoxybenzoate (B1226732) and its structurally related analogs. The objective is to present available experimental data to facilitate an objective assessment of these compounds for potential therapeutic applications. While quantitative data on Methyl 3,5-dimethoxybenzoate itself is limited in publicly accessible literature, the well-documented activities of its close analogs provide a strong basis for predicting its therapeutic potential.
Introduction to this compound and Its Analogs
This compound is a benzoate (B1203000) ester that serves as a key intermediate in the synthesis of more complex molecules, including mycophenolic acid analogs.[1] Its analogs, which share a common benzoic acid scaffold, are a diverse group of phenolic compounds found in various plants.[2] These compounds, including derivatives of gallic acid and resorcinolic lipids, have garnered significant interest for a wide range of pharmacological effects, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Understanding the structure-activity relationship (SAR) within this class of compounds is crucial for the design of novel and more effective therapeutic agents.[4][5]
This guide will focus on comparing the reported biological activities of this compound with several of its key analogs, including:
-
Methyl 3-hydroxy-4,5-dimethoxybenzoate
-
3-hydroxy-4,5-dimethoxybenzoic acid
-
Gallic Acid
-
Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB)
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of this compound's analogs. Direct quantitative data for this compound is not extensively available in the reviewed literature.
Table 1: Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to determine this activity, with a lower EC50 or IC50 value indicating higher potency.[6]
| Compound | Assay | EC50 / IC50 | Source |
| 3-hydroxy-4,5-dimethoxybenzoic acid | DPPH Radical Scavenging | 26.2 µg/mL | [7] |
| Gallic Acid | DPPH Radical Scavenging | 4.05 µM | [6] |
| Gallic Acid | ABTS Radical Scavenging | 2.93 µM | [6] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | H2O2 Oxidation Resistance | Described as "fairly active" (No quantitative data available) | [7][8][9] |
| Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB) | DPPH Radical Scavenging | Showed considerable antioxidant activity | [10] |
Table 2: Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Source |
| 3-hydroxy-4,5-dimethoxybenzoic acid | Various Bacteria & Fungi | ≥ 256 | [7] |
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Various Microorganisms | Described as having "obvious antimicrobial activities" (No quantitative data available) | [7][8][9] |
| Resorcinolic Lipids (general class) | Various Bacteria & Fungi | Reported to have bactericidal and fungicidal properties | [3] |
Table 3: Anticancer and Cytotoxic Activity
The anticancer potential is often evaluated by a compound's ability to inhibit the growth of cancer cell lines, quantified by the IC50 value.
| Compound / Analog | Cell Line | Activity / IC50 | Mechanism of Action (if known) | Source |
| Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB) | Swiss Male Mice | Reduces genomic and chromosomal damage when combined with Cyclophosphamide (CYC) | Binds to DNA double helix major groove | [3] |
| 3-O-Methylgallic Acid | Caco-2 (Colon Cancer) | Induces apoptosis | Inhibition of transcription factors | [2] |
| Methyl 3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) | Various Tumor Cells | Induces apoptosis | Disrupts microtubule assembly, leading to G2/M block and caspase-3 activation | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.[6]
Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The reduction in absorbance at ~517 nm is proportional to the antioxidant activity.[6]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control well should contain only the DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[6]
-
EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth medium for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]
Visualizations: Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the activities of this compound and its analogs.
Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.[7]
Caption: A generalized workflow for the DPPH radical scavenging assay.[6]
Caption: General structure-activity relationships for benzoate analogs.
References
- 1. This compound | 2150-37-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 11. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
A cost-benefit analysis of different synthetic pathways to Methyl 3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to Methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs, considering factors such as cost, yield, scalability, and safety.
Executive Summary
Three primary synthetic routes to Methyl 3,5-dimethoxybenzoate are evaluated, starting from:
-
3,5-Dimethoxybenzoic Acid: A direct one-step Fischer esterification.
-
3,5-Dihydroxybenzoic Acid: A two-step process involving methylation followed by esterification.
-
Phloroglucinol (B13840): A multi-step synthesis involving methylation to 3,5-dimethoxybenzoic acid, followed by esterification.
The analysis reveals that the direct esterification of 3,5-dimethoxybenzoic acid is the most straightforward and cost-effective method for laboratory-scale synthesis, provided the starting material is readily available at a reasonable price. The pathway from 3,5-dihydroxybenzoic acid offers a viable alternative, with the main cost attributed to the methylation step. The synthesis from phloroglucinol is the most complex and least economically favorable for this specific target molecule due to the multiple steps and lower overall yield.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for each synthetic pathway, normalized for the synthesis of 10 grams of this compound. Prices are estimated based on bulk chemical supplier listings and may vary.
Table 1: Reagent and Solvent Quantities and Estimated Costs per 10g of Product
| Pathway | Starting Material | Reagents | Solvents | Estimated Reagent Cost | Estimated Solvent Cost | Total Estimated Cost |
| 1 | 3,5-Dimethoxybenzoic Acid (9.28 g) | Sulfuric Acid (catalytic) | Methanol (B129727) (50 mL) | ~$6.80 | ~$0.03 | ~$6.83 |
| 2 | 3,5-Dihydroxybenzoic Acid (7.85 g) | Dimethyl Sulfate (B86663) (15.2 mL), Potassium Carbonate (21.1 g) | Acetone (B3395972) (100 mL), Methanol (50 mL) | ~$10.50 | ~$0.13 | ~$10.63 |
| 3 | Phloroglucinol (6.42 g) | Dimethyl Sulfate (15.2 mL), Potassium Carbonate (21.1 g), Sulfuric Acid (catalytic) | Acetone (100 mL), Methanol (50 mL) | ~$10.80 | ~$0.13 | ~$10.93 |
Table 2: Comparison of Key Performance Indicators
| Pathway | Number of Steps | Overall Yield | Reaction Time | Scalability | Key Safety Concerns |
| 1 | 1 | High (~95%) | 2-4 hours | Readily scalable | Handling of concentrated sulfuric acid. |
| 2 | 2 | Moderate-High (~80-90%) | 12-16 hours | Scalable with careful temperature control | Handling of toxic and carcinogenic dimethyl sulfate. |
| 3 | 2+ | Moderate (~70-80%) | 14-18 hours | More complex to scale due to multiple steps | Handling of toxic and carcinogenic dimethyl sulfate. |
Experimental Protocols
Pathway 1: Fischer Esterification of 3,5-Dimethoxybenzoic Acid
This one-step synthesis is a classic Fischer esterification, known for its simplicity and efficiency.
Methodology:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-dimethoxybenzoic acid (9.28 g, 0.051 mol).
-
Add methanol (50 mL) to the flask and stir until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by a brine wash (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a minimal amount of hot methanol to afford pure this compound.
Pathway 2: Methylation and Esterification of 3,5-Dihydroxybenzoic Acid
This two-step pathway involves the methylation of the phenolic hydroxyl groups followed by the esterification of the carboxylic acid.
Methodology:
Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3,5-dihydroxybenzoic acid (7.85 g, 0.051 mol) and potassium carbonate (21.1 g, 0.153 mol) in acetone (100 mL).
-
To the stirred suspension, add dimethyl sulfate (15.2 mL, 0.160 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester of the methylated acid.
-
To the crude product, add a solution of sodium hydroxide (B78521) (10 g in 50 mL of water) and heat the mixture at 75°C for 2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of 3,5-dimethoxybenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Esterification of 3,5-Dimethoxybenzoic Acid
-
Follow the Fischer esterification protocol as described in Pathway 1, using the 3,5-dimethoxybenzoic acid synthesized in the previous step.
Pathway 3: Synthesis from Phloroglucinol
This pathway first involves the methylation of phloroglucinol to form 3,5-dimethoxybenzoic acid, which is then esterified. The initial step is a multi-stage process and is presented here in a generalized form.
Methodology:
Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid from Phloroglucinol
-
The conversion of phloroglucinol to 3,5-dimethoxybenzoic acid is a multi-step process that can proceed through various intermediates. A common route involves an initial Gattermann or Vilsmeier-Haack formylation to introduce a formyl group, followed by methylation of the hydroxyl groups and subsequent oxidation of the aldehyde to a carboxylic acid. Due to the complexity and lower overall yield, a detailed, standardized protocol for a 10g scale of the final product is not provided here as it is not a preferred route.
Step 2: Esterification of 3,5-Dimethoxybenzoic Acid
-
Assuming the successful synthesis and isolation of 3,5-dimethoxybenzoic acid, the final esterification step would follow the same Fischer esterification protocol as outlined in Pathway 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.
Caption: Pathway 1: Direct Fischer Esterification.
Caption: Pathway 2: From 3,5-Dihydroxybenzoic Acid.
Caption: Pathway 3: From Phloroglucinol (Generalized).
Conclusion and Recommendations
For researchers and drug development professionals requiring a reliable and economical synthesis of this compound, the direct Fischer esterification of 3,5-dimethoxybenzoic acid (Pathway 1) is the recommended approach. Its single-step nature, high yield, and ease of scalability make it the most efficient choice.
Pathway 2, starting from 3,5-dihydroxybenzoic acid, is a viable alternative, particularly if the starting material is significantly cheaper than 3,5-dimethoxybenzoic acid. However, this route introduces the use of dimethyl sulfate, a toxic and carcinogenic reagent that requires stringent safety precautions.
The synthesis from phloroglucinol (Pathway 3) is the least recommended due to its multi-step nature, lower overall yield, and increased complexity, which translate to higher costs and greater time investment.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the laboratory or production facility, including starting material availability and cost, equipment, and safety infrastructure.
Confirming the Structure of Synthesized Methyl 3,5-dimethoxybenzoate: A Comparative Guide Using COSY and HMQC Spectroscopy
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Single Quantum Coherence), for the structural elucidation of Methyl 3,5-dimethoxybenzoate (B1226732). We will present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Structural Elucidation of Methyl 3,5-dimethoxybenzoate
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, characterized by a substituted aromatic ring, presents a clear case for the application of 2D NMR techniques to confirm the precise arrangement of its constituent atoms.
Predicted ¹H and ¹³C NMR Data
Prior to acquiring 2D NMR spectra, a foundational understanding is derived from 1D ¹H and ¹³C NMR data. The predicted chemical shifts for this compound are summarized below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 / H6 | 7.07 | 106.9 |
| H4 | 6.78 | 105.5 |
| OCH₃ (ester) | 3.85 | 52.5 |
| OCH₃ (aromatic) | 3.80 | 55.8 |
| C1 | - | 132.5 |
| C3 / C5 | - | 160.8 |
| C=O | - | 166.7 |
Note: Predicted data is aggregated from various sources and may vary slightly from experimental values.
The Power of 2D NMR: COSY and HMQC
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal the connectivity between them, offering a definitive structural map.
COSY: Unveiling ¹H-¹H Correlations
COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, we expect to see correlations between the aromatic protons.
The key expected correlation is a cross-peak between the signals of the H2/H6 protons and the H4 proton, confirming their meta-relationship on the aromatic ring. The absence of other correlations for these aromatic protons would further support the substitution pattern.
HMQC: Linking Protons to Carbons
HMQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
The HMQC spectrum will definitively link the proton signals to their corresponding carbon signals, as illustrated in the diagram above. For instance, the proton signal at approximately 7.07 ppm will show a correlation to the carbon signal at around 106.9 ppm, confirming the C2/C6-H2/H6 connectivity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 3,5-dimethoxybenzoic acid.
Procedure:
-
To a solution of 3,5-dimethoxybenzoic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude this compound is then purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
Sample Preparation: A sample of the synthesized this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
COSY Data Acquisition: A standard COSY (Correlation Spectroscopy) experiment is performed on a 400 MHz or higher field NMR spectrometer. Key parameters include:
-
Pulse program: cosygpqf or equivalent
-
Spectral width: Optimized to cover all proton signals (e.g., 0-10 ppm)
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
Relaxation delay: 1-2 seconds
HMQC Data Acquisition: A standard HMQC (Heteronuclear Single Quantum Coherence) experiment is performed. Key parameters include:
-
Pulse program: hsqcedetgpsisp2.3 or equivalent
-
Spectral width (F2, ¹H): Optimized to cover all proton signals
-
Spectral width (F1, ¹³C): Typically 0-180 ppm
-
Number of increments in F1: 128-256
-
Number of scans per increment: 8-32
-
Relaxation delay: 1.5-2.5 seconds
-
¹J(C,H) coupling constant: Optimized for aromatic and methoxy (B1213986) C-H bonds (e.g., 145 Hz)
Comparison with Alternative Analytical Techniques
While COSY and HMQC are powerful for detailed structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | This compound Expected Data |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | C=O stretch (ester): ~1720 cm⁻¹C-O stretch (ester & ether): ~1200-1300 cm⁻¹C-H stretch (aromatic & aliphatic): ~2800-3100 cm⁻¹ |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which can help in identifying structural motifs. | Molecular Ion (M⁺): m/z = 196Key Fragments: m/z = 165 ([M-OCH₃]⁺), 137 ([M-COOCH₃]⁺) |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural determination. | Requires a suitable single crystal of the synthesized compound. |
Literature review on the applications of Methyl 3,5-dimethoxybenzoate
A Comparative Guide to the Applications of Methyl 3,5-dimethoxybenzoate (B1226732) for Researchers, Scientists, and Drug Development Professionals.
Methyl 3,5-dimethoxybenzoate is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and as a building block for various organic compounds. This guide provides a comparative analysis of its primary application as a precursor in the synthesis of mycophenolic acid analogues and explores the biological activities of its derivatives, offering insights into its potential therapeutic applications.
Synthetic Applications: A Precursor for Mycophenolic Acid Analogues
This compound serves as a key starting material in the synthesis of 5,7-dimethoxy-4-methylphthalide, a crucial intermediate for mycophenolic acid and its analogues. Mycophenolic acid is an immunosuppressant drug used to prevent rejection in organ transplantation. The efficiency of synthesizing this intermediate is critical for the overall yield of the final active pharmaceutical ingredient.
Table 1: Comparison of Synthetic Routes to 5,7-dimethoxy-4-methylphthalide
| Starting Material | Key Transformation Steps | Overall Yield (%) | Reference |
| 3,5-Dimethoxybenzyl alcohol | 1. Vilsmeier-Haack formylation2. Chlorination3. Formylation4. Oxidation and lactonization | 80 | [1] |
| 2-Bromo-3,5-dimethoxybenzyl alcohol | Carbonylation with palladium catalyst | 88 | [1] |
| This compound | (Implied) 1. Friedel-Crafts acylation2. Reduction3. Formylation4. Oxidation and lactonization | Not explicitly reported | [2] |
As the data indicates, alternative starting materials like 3,5-dimethoxybenzyl alcohol and 2-bromo-3,5-dimethoxybenzyl alcohol offer high-yield routes to the key phthalide (B148349) intermediate.[1] Although a direct overall yield from this compound is not provided in the reviewed literature, its use as a starting material for a key intermediate in mycophenolic acid synthesis has been noted.[2]
Experimental Protocols for Synthesis
A detailed experimental protocol for the synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol is provided below as a reference for a high-yielding alternative route.
Synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol [1]
This synthesis involves a five-step sequence:
-
Vilsmeier-Haack Formylation: 3,5-dimethoxybenzyl alcohol is formylated to introduce an aldehyde group.
-
Chlorination: The benzylic alcohol is converted to a chloride.
-
Second Formylation: A second aldehyde group is introduced.
-
Oxidation and Lactonization: The dialdehyde (B1249045) is oxidized and cyclizes to form the phthalide ring.
-
Methylation: The final methylation step yields the target molecule.
A detailed, step-by-step protocol for each of these reactions would require sourcing the specific experimental procedures from the primary literature.
Biological Activities of this compound Derivatives
While data on the biological activity of this compound itself is limited, studies on its derivatives provide strong indications of its potential in drug discovery.
A notable derivative, Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB) , has been investigated for its chemotherapeutic potential. A study on AMS35BB revealed its effects on genomic damage and cell death, suggesting its potential as an adjuvant in chemotherapy.[3]
Table 2: In Vivo Biological Activity of Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB) in Mice [3]
| Treatment Group | Dosage (mg/kg) | Genomic Damage (Comet Assay) | Chromosomal Damage (Micronucleus Assay) | Phagocytosis | Cell Death |
| AMS35BB | 7.5 | Increased | No significant increase | Lowered | Promoted |
| AMS35BB | 10 | Increased | No significant increase | Lowered | Promoted |
| AMS35BB + Cyclophosphamide | - | Reduced risk by up to 33.8% | Reduced | Reduced | Reduced |
This data highlights the potential of the this compound scaffold in developing new therapeutic agents.
Experimental Protocols for Biological Assays
The following are generalized protocols for key in vivo assays used to evaluate the biological activity of compounds like AMS35BB.[3]
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect DNA damage in individual cells.
-
Methodology:
-
Isolate cells of interest (e.g., peripheral blood mononuclear cells) from treated and control animals.
-
Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
2. Micronucleus Assay
-
Objective: To assess chromosomal damage.
-
Methodology:
-
Collect peripheral blood samples from treated and control animals.
-
Prepare blood smears on microscope slides.
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Under a microscope, score the number of micronucleated erythrocytes (red blood cells containing small, separate nuclei which are indicative of chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Compare the frequency of micronucleated cells between treated and control groups.
-
Signaling Pathways and Workflows
General Workflow for Synthesis and Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis of derivatives from a starting material like this compound and their subsequent biological evaluation.
References
Performance Benchmarking of Catalysts for Methyl 3,5-dimethoxybenzoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, is of paramount importance. The choice of catalyst for the esterification of 3,5-dimethoxybenzoic acid significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific needs.
Comparative Performance of Catalysts
The selection of a suitable catalyst is a critical step in optimizing the synthesis of Methyl 3,5-dimethoxybenzoate. Factors such as reaction yield, time, temperature, and the need for catalyst reusability play a significant role in this decision. Below is a summary of the performance of various catalysts based on established and analogous esterification reactions.
| Catalyst Type | Catalyst Example | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 3,5-dimethoxybenzoic acid, Methanol (B129727) | 4-6 hours | 65 | ~95% | High activity, low cost. | Corrosive, difficult to separate from the product, generates acidic waste.[1][2] |
| Base-Mediated | Potassium Carbonate (K₂CO₃) | 3,5-dimethoxybenzoic acid, Methylating Agent (e.g., Dimethyl Sulfate) | 3 hours | 60 | 97.1% | High yield under relatively mild conditions.[3] | Requires a stoichiometric amount of base and a methylating agent, which can be toxic. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | 3,5-dimethoxybenzoic acid, Methanol | 1-5 hours | 30-45 | ~90% | Mild reaction conditions, suitable for sensitive substrates.[4] | Forms a solid byproduct (DCU) that needs to be filtered off, and DCC is a known allergen. |
| Heterogeneous Acid | Solid Acid (e.g., Zr/Ti) | 3,5-dimethoxybenzoic acid, Methanol | 6-8 hours | 120 | ~85-90% | Easily recoverable and reusable, environmentally friendly.[5] | May require higher temperatures and longer reaction times compared to homogeneous catalysts. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Homogeneous Acid Catalysis: Fischer-Speier Esterification using Sulfuric Acid
This method is a classic and widely used protocol for esterification.
Materials:
-
3,5-dimethoxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Base-Mediated Synthesis using Potassium Carbonate
This approach involves the alkylation of the carboxylic acid using a methylating agent in the presence of a base.
Materials:
-
3,5-dimethoxybenzoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate
-
Acetone
Procedure:
-
To a three-necked round-bottom flask, add 3,5-dimethoxybenzoic acid, anhydrous potassium carbonate, and acetone.[3]
-
Stir the suspension mechanically and add dimethyl sulfate.
-
Heat the mixture to reflux at 60°C for 3 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Esterification using a Coupling Agent: Dicyclohexylcarbodiimide (DCC)
This method is suitable for milder reaction conditions.
Materials:
-
3,5-dimethoxybenzoic acid
-
Methanol
-
Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid and methanol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Heterogeneous Acid Catalysis using a Solid Acid Catalyst
This protocol offers the advantage of easy catalyst separation and recycling.
Materials:
-
3,5-dimethoxybenzoic acid
-
Methanol
-
Solid Acid Catalyst (e.g., Zr/Ti solid acid)[5]
-
Toluene
Procedure:
-
In a high-pressure reactor, combine 3,5-dimethoxybenzoic acid, methanol, and the solid acid catalyst in toluene.
-
Seal the reactor and heat the mixture to the desired temperature (e.g., 120°C) with stirring for 6-8 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
After the reaction is complete, cool the reactor to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or recrystallization.
Visualizing the Workflow
To provide a clear overview of the general experimental process, the following diagram illustrates the key stages from reaction setup to final product analysis.
Caption: General experimental workflow for the synthesis of this compound.
References
Comparative Guide to the Synthesis of Methyl 3,5-dimethoxybenzoate: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3,5-dimethoxybenzoate (B1226732), a key intermediate in the pharmaceutical and fine chemical industries, is achievable through various routes. This guide provides a comparative analysis of traditional and greener synthetic methodologies, with a focus on their environmental impact. Experimental data is presented to facilitate an objective assessment of each method's performance, enabling informed decisions for sustainable chemical manufacturing.
Comparison of Synthetic Routes: Performance and Environmental Metrics
The choice of a synthetic pathway has significant implications for its environmental footprint. Key metrics such as yield, reaction time, and the nature of reagents and solvents are critical in this assessment. Below is a comparative summary of common methods for the synthesis of Methyl 3,5-dimethoxybenzoate.
| Synthesis Route | Starting Material | Key Reagents & Solvents | Reaction Time | Yield (%) | Key Environmental Considerations |
| Traditional Method 1: Fischer-Speier Esterification followed by Methylation | 3,5-Dihydroxybenzoic acid | Methanol (B129727), Sulfuric Acid, Dimethyl Sulfate (B86663), Acetone, Potassium Carbonate | 5-15 hours | ~75-85 | Use of corrosive concentrated sulfuric acid and highly toxic dimethyl sulfate.[1] Generation of inorganic salt waste. |
| Traditional Method 2: Direct Esterification | 3,5-Dimethoxybenzoic acid | Methanol, Concentrated Sulfuric Acid | 2-45 hours | High | Corrosive acid catalyst, leading to equipment corrosion and acidic waste streams.[2][3] |
| Greener Alternative 1: Solid Acid Catalysis | 3,5-Dimethoxybenzoic acid | Methanol, Zr/Ti Solid Acid Catalyst | 4-8 hours | ~85-95 | Recyclable and reusable catalyst, reducing waste.[2] Milder reaction conditions may lead to lower energy consumption. Avoids corrosive liquid acids.[2] |
| Greener Alternative 2: Greener Methylating Agent | Methyl 3,5-dihydroxybenzoate (B8624769) | Dimethyl Carbonate (DMC), Potassium Carbonate, Acetone | 3-6 hours | High | DMC is a less toxic and biodegradable alternative to dimethyl sulfate.[4][5] Generates less hazardous waste. |
| Greener Alternative 3: Biocatalysis (Enzymatic Esterification) | 3,5-Dimethoxybenzoic acid | Methanol, Immobilized Lipase | 24-72 hours | Moderate to High | Use of biodegradable enzymes under mild conditions.[6] Avoids hazardous reagents and solvents. Lower energy consumption. |
Experimental Protocols
Traditional Synthesis: Fischer-Speier Esterification and Methylation
This two-step process is a widely documented method for producing this compound.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
A mixture of 3,5-dihydroxybenzoic acid and methanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is refluxed for 4-6 hours.
-
Upon completion, excess methanol is removed under reduced pressure.
-
The residue is washed with cold water and a 5% sodium bicarbonate solution.
-
The resulting solid, methyl 3,5-dihydroxybenzoate, is collected by filtration.
Step 2: Methylation of Methyl 3,5-dihydroxybenzoate
-
Methyl 3,5-dihydroxybenzoate is dissolved in acetone, and anhydrous potassium carbonate is added.
-
Dimethyl sulfate is added dropwise to the mixture.
-
The reaction is heated to reflux for 3 hours under an inert atmosphere.[1]
-
After cooling, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield crude this compound, which is then purified by recrystallization.
Greener Synthesis: Solid Acid Catalyzed Esterification
This method offers a more environmentally benign approach by replacing corrosive liquid acids with a recyclable solid catalyst.
-
In a reaction flask, 3,5-dimethoxybenzoic acid, methanol, and a Zr/Ti solid acid catalyst are combined.[2]
-
The mixture is stirred and heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solid catalyst is recovered by filtration for reuse.[2]
-
The excess methanol is removed from the filtrate by distillation.
-
The resulting crude product is purified to yield this compound.
Mandatory Visualizations
Logical Workflow for Synthesis Comparison
Caption: A workflow diagram illustrating the key steps in the environmental impact assessment of different synthesis routes for this compound.
Postulated Signaling Pathway Involvement
While direct studies on the signaling pathways affected by this compound are limited, related compounds have been shown to modulate inflammatory pathways. For instance, a structurally similar compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been demonstrated to regulate the TLR/NF-κB signaling pathways.[7][8] This suggests a potential mechanism of action for this compound in inflammatory processes.
Caption: A diagram illustrating the postulated inhibitory effect of this compound on the TLR/NF-κB inflammatory signaling pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 3,5-dimethoxybenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Methyl 3,5-dimethoxybenzoate (B1226732), ensuring compliance with safety protocols and regulations.
Key Properties and Safety Information
A summary of the relevant physical, chemical, and safety data for Methyl 3,5-dimethoxybenzoate is presented below. This information is crucial for understanding the handling requirements and potential hazards associated with its disposal.
| Property | Value | Source |
| CAS Number | 2150-37-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 298 °C | [1] |
| Solubility in Water | Insoluble | [3] |
| Hazard Classification | Not classified as hazardous under EC Regulation 1272/2008 | [4] |
| Biodegradability | Readily biodegradable (62% in 29 days) | [5] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.
Detailed Disposal Procedures
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment. This includes, at a minimum, safety eyeshields and chemical-resistant gloves.[1]
2. Waste Containment:
-
Original Containers: Unused or waste this compound should be kept in its original container.[5]
-
No Mixing: Do not mix this chemical with other waste streams.[5] Keeping waste chemicals separate prevents potentially hazardous reactions and ensures proper disposal routes can be followed.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name.
-
Contaminated Packaging: Handle uncleaned or contaminated containers with the same precautions as the product itself.[5]
3. Spill Management: In the event of a spill, immediate action is required to contain and clean the material:
-
Prevent Drainage: Do not let the product enter drains.[5] Immediately cover any nearby drains to prevent environmental release.[5]
-
Contain and Absorb: Collect, bind, and pump off any spills.[5] Use a liquid-absorbent material, such as Chemizorb®, to take up the spilled substance.[5]
-
Clean-up: Thoroughly clean the affected area after the material has been removed.[5]
-
Ventilation: Ensure the area is adequately ventilated.
4. Final Disposal: The ultimate disposal of this compound must adhere to all relevant regulations.
-
Regulatory Compliance: All waste material must be disposed of in accordance with national and local regulations.[4][5]
-
Professional Disposal Service: It is strongly recommended to entrust the disposal of this chemical to a licensed and approved waste disposal company or plant.[4][5][6] These facilities are equipped to handle chemical waste in an environmentally sound and compliant manner.
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into the environment, including drains or waterways.[5]
References
- 1. This compound 99 2150-37-0 [sigmaaldrich.com]
- 2. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(2150-37-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
Essential Safety and Logistics for Handling Methyl 3,5-dimethoxybenzoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, procedural guidance for the safe use and disposal of Methyl 3,5-dimethoxybenzoate (B1226732), fostering a secure and productive research environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Methyl 3,5-dimethoxybenzoate is provided below.
| Property | Value |
| CAS Number | 2150-37-0[1] |
| Molecular Formula | C₁₀H₁₂O₄[1] |
| Molecular Weight | 196.20 g/mol [1] |
| Appearance | White solid |
| Melting Point | 42-43 °C |
| Boiling Point | 298 °C |
| Solubility | Insoluble in water. |
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves are recommended for handling.[2] | Provides a barrier against skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Pre-Operational Checks
-
Engineering Controls Verification: Ensure a certified chemical fume hood is operational.
-
PPE Inspection: Inspect all personal protective equipment for integrity. Ensure safety glasses are clean and unscratched, and gloves are free of tears or punctures.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
Handling the Chemical
-
Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protection: Don all required PPE before handling the chemical.
-
Weighing and Transfer:
-
When weighing the solid, use a disposable weigh boat.
-
Handle the container and transfer the chemical with care to avoid generating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is free of cracks or defects.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Thoroughly wash any reusable glassware that came into contact with the chemical.
-
-
PPE Removal:
-
Remove gloves first, turning them inside out as you do.
-
Remove your lab coat.
-
Remove eye protection last.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused this compound in a clearly labeled, sealed waste container.
-
Contaminated disposable items such as weigh boats, gloves, and paper towels should be placed in a designated solid chemical waste container.
-
-
Liquid Waste:
-
If this compound is in a solvent, it should be disposed of in a properly labeled liquid hazardous waste container.
-
Do not pour any solutions containing this chemical down the drain.[5]
-
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mskropac.weebly.com [mskropac.weebly.com]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. This compound(2150-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
